Tosedostat-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFGIHPGRQZWIW-XDBPGOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tosedostat-d5: Technical Guide to Aminopeptidase Inhibition & Bioanalysis
Executive Summary
Tosedostat (CHR-2797) is a first-in-class, orally active metalloenzyme inhibitor targeting the M1 family of aminopeptidases.[1] It functions as an ester prodrug, converted intracellularly into its active acid metabolite, CHR-79888 .[2][3][4] This conversion triggers a lethal amino acid deprivation response (AADR) in sensitive tumor cells, particularly in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).
Tosedostat-d5 is the deuterated isotopolog of Tosedostat. While chemically synonymous in potency, its increased mass (+5 Da) renders it distinguishable by mass spectrometry. Consequently, Tosedostat-d5 serves a critical, dual-purpose role in drug development:
-
Bioanalytical Gold Standard: It is the requisite Internal Standard (IS) for quantifying Tosedostat levels in plasma/tissue via LC-MS/MS, correcting for matrix effects and ionization variability.
-
Metabolic Tracer (Research): It allows for precise tracking of the prodrug-to-active-metabolite conversion kinetics without interference from endogenous isomers.
This guide details the mechanism of the parent compound and provides the validated workflow for utilizing Tosedostat-d5 in pharmacokinetic (PK) profiling.
Chemical & Pharmacological Basis[5][6]
Structural Architecture
Tosedostat mimics the transition state of peptide hydrolysis. It contains a hydroxamic acid zinc-binding group (ZBG) essential for chelating the catalytic zinc atom in the aminopeptidase active site.
| Feature | Tosedostat (CHR-2797) | Tosedostat-d5 (Internal Standard) |
| Molecular Formula | C₂₁H₃₀N₂O₆ | C₂₁H₂₅D₅N₂O₆ |
| Molar Mass | ~406.5 g/mol | ~411.5 g/mol (+5 Da shift) |
| Key Moiety | Phenylglycine side chain | Pentadeuterated Phenyl Ring (Typical labeling site) |
| Role | Therapeutic Prodrug | Analytical Reference Standard |
| Solubility | DMSO (>20 mg/mL) | DMSO (>20 mg/mL) |
The Prodrug Mechanism
Tosedostat is an ester.[2][5] Upon cellular entry, intracellular esterases (specifically carboxylesterases) cleave the cyclopentyl ester group. This releases the free acid, CHR-79888 , which is poorly membrane-permeable.[1][6][7]
-
Result: The active inhibitor is "trapped" inside the cell, accumulating to concentrations 100–1000x higher than extracellular levels.
-
Target: M1 Aminopeptidases, specifically Aminopeptidase N (CD13) , Leucine Aminopeptidase (LAP) , and Puromycin-sensitive aminopeptidase (PuSA) .
Mechanism of Action: The Amino Acid Deprivation Response
The efficacy of Tosedostat relies on blocking the final step of protein recycling.[2] By inhibiting aminopeptidases, the cell cannot recycle amino acids from degraded proteins.
Pathway Visualization
The following diagram illustrates the "Intracellular Trap" mechanism and the downstream Unfolded Protein Response (UPR).
Caption: The "Intracellular Trap" mechanism of Tosedostat. The prodrug enters the cell, is cleaved to the active acid (CHR-79888), blocks amino acid recycling, and triggers fatal stress.[1][7]
Analytical Application: Tosedostat-d5 in LC-MS/MS
In drug development, distinguishing the prodrug (Tosedostat) from the metabolite (CHR-79888) in plasma is critical. Tosedostat-d5 is the required Internal Standard (IS) for this workflow.
Why Deuterium?
-
Co-Elution: Tosedostat-d5 has nearly identical physicochemical properties (retention time, pKa) to Tosedostat. It elutes at the same time but is detected in a separate mass channel (+5 m/z).
-
Matrix Correction: Any ion suppression caused by plasma phospholipids affects both the analyte and the d5-IS equally. The ratio of Analyte/IS remains constant, ensuring accuracy.
Protocol: Quantification of Tosedostat in Plasma
Objective: Quantify Tosedostat concentrations in human plasma (range: 1–1000 ng/mL).
Reagents:
-
Internal Standard: Tosedostat-d5 (100 ng/mL working solution in MeOH)
-
Matrix: Human Plasma (K2EDTA)
-
Mobile Phase A: 0.1% Formic Acid in Water[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Step-by-Step Workflow:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 20 µL of Tosedostat-d5 IS solution (Working conc: 100 ng/mL).
-
Add 200 µL of cold Acetonitrile (ACN) to precipitate proteins.
-
Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of Mobile Phase A (Water/0.1% FA) to match initial mobile phase composition.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
Ionization: ESI Positive Mode (M+H)+.
-
-
MRM Transitions (Monitoring):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tosedostat | 407.2 | 234.1 | 30 | 20 |
| Tosedostat-d5 | 412.2 | 239.1 | 30 | 20 |
| CHR-79888 | 339.2 | 166.1 | 35 | 22 |
Note: The product ions represent the cleavage of the side chain. The d5 label (on the phenyl ring) is retained in the fragment, maintaining the mass shift.
Bioanalytical Workflow Diagram
Caption: Validated workflow for Tosedostat quantification using Tosedostat-d5 as the Internal Standard.
References
-
Krige, D., et al. (2008). "CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells."[1][8][5] Cancer Research. [Link]
-
Löwenberg, B., et al. (2010). "Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia."[11] Journal of Clinical Oncology. [Link]
-
Cortes, J., et al. (2013). "Two dosing regimens of tosedostat in elderly patients with relapsed or refractory acute myeloid leukaemia (OPAL): a randomised open-label phase 2 study." The Lancet Oncology. [Link]
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation." (Standard for LC-MS/MS protocol design). [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Tosedostat | C21H30N2O6 | CID 15547703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. CHR 2797 [bio-gems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Purification, and Characterization of Deuterated Tosedostat
Foreword: The Rationale for Deuterating Tosedostat
Tosedostat is an orally bioavailable inhibitor of the M1 family of aminopeptidases, enzymes that are critical for protein degradation and recycling within cells.[1] By inhibiting these aminopeptidases, Tosedostat depletes the intracellular pool of free amino acids, leading to cell cycle arrest and apoptosis, particularly in malignant cells.[2][3][4] This mechanism has shown promise in the treatment of hematological cancers like acute myeloid leukemia (AML).[1][5]
The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a powerful tool in modern medicinal chemistry.[6] This modification, often termed a "deuterium switch," can significantly alter a drug's metabolic fate due to the kinetic isotope effect (KIE).[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[9][10] This can lead to several therapeutic advantages:
-
Reduced Metabolic Rate: Slowing down the breakdown of a drug can increase its half-life and overall exposure.[7]
-
Improved Pharmacokinetic Profile: More stable and predictable drug concentrations in the bloodstream can be achieved.[11]
-
Potential for Lower Dosing: A longer duration of action may allow for less frequent administration, improving patient convenience and adherence.[11]
-
Enhanced Safety Profile: Deuteration can reduce the formation of potentially toxic metabolites.
This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and analytical validation of a deuterated version of Tosedostat. We will explore the strategic placement of deuterium atoms, detail a plausible synthetic route, and outline the rigorous purification and characterization protocols necessary to yield a high-purity active pharmaceutical ingredient (API) suitable for preclinical and clinical development.
Part 1: Strategic Synthesis of Deuterated Tosedostat (d-Tosedostat)
The core of our strategy is to introduce deuterium at a metabolically susceptible position without altering the pharmacophore responsible for its aminopeptidase inhibitory activity—the hydroxamic acid moiety. Based on the structure of Tosedostat, the isobutyl group of the leucine-like fragment and the cyclopentyl ester are likely sites of oxidative metabolism. For this guide, we will focus on the synthesis of a cyclopentyl-deuterated Tosedostat, herein referred to as d10-Tosedostat.
Retrosynthetic Analysis
A logical retrosynthetic pathway for d10-Tosedostat involves disconnecting the molecule at the amide and ester bonds, leading to three key precursors: a protected leucine-hydroxamic acid derivative, a phenylglycine derivative, and deuterated cyclopentanol.
Caption: Retrosynthetic analysis of d10-Tosedostat.
Step-by-Step Synthetic Protocol
The following protocol outlines a robust pathway to d10-Tosedostat.
Step 1: Synthesis of d10-Cyclopentanol (Deuterated Precursor)
The key deuterated building block is prepared via catalytic hydrogen-deuterium exchange. This method is efficient for exchanging all protons on a cyclic alkane.
-
Protocol:
-
To a high-pressure reactor, add cyclopentanone (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.05 eq), and Deuterium Oxide (D₂O, 20 eq).
-
Pressurize the reactor with Deuterium gas (D₂, 50 bar).
-
Heat the reaction mixture to 150 °C and stir for 48 hours. The Pd/C catalyst facilitates both the reduction of the ketone and the exchange of all C-H bonds with C-D bonds from the D₂O solvent and D₂ gas.[9]
-
Cool the reactor to room temperature and carefully vent the excess D₂ gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Extract the aqueous solution with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude d10-cyclopentanol.
-
Purify by distillation to obtain pure d10-cyclopentanol.
-
Step 2: Synthesis of the Dipeptide Core
This step involves standard peptide coupling chemistry to link the two amino acid-like fragments.
-
Protocol:
-
In a round-bottom flask, dissolve Boc-L-leucine (1.0 eq) and (S)-phenylglycine methyl ester hydrochloride (1.1 eq) in dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12 hours. Monitor completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the protected dipeptide methyl ester.
-
Step 3: Esterification with d10-Cyclopentanol
The deuterated moiety is introduced via transesterification.
-
Protocol:
-
Dissolve the dipeptide methyl ester from Step 2 (1.0 eq) and d10-cyclopentanol (1.5 eq) in toluene.
-
Add a catalytic amount of a suitable transesterification catalyst, such as titanium(IV) isopropoxide.
-
Heat the reaction to reflux with a Dean-Stark apparatus to remove the methanol byproduct and drive the reaction to completion.
-
After 24 hours, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase and concentrate. Purify the resulting Boc-protected d10-Tosedostat precursor by flash column chromatography.
-
Step 4: Hydroxamic Acid Formation and Deprotection
The final steps involve converting the ester to the crucial hydroxamic acid and removing the Boc protecting group. Hydroxamic acids are typically prepared by reacting an ester with hydroxylamine.[12]
-
Protocol:
-
Prepare a solution of hydroxylamine hydrochloride (5.0 eq) and potassium hydroxide (5.0 eq) in methanol at 0 °C and stir for 30 minutes. Filter to remove the KCl precipitate.
-
Add the resulting methanolic hydroxylamine solution to the Boc-protected d10-Tosedostat precursor (1.0 eq).
-
Stir the reaction at room temperature for 6-8 hours.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water. Dry and concentrate to yield Boc-protected d10-Tosedostat.
-
For the final deprotection step, dissolve the product in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate the solvent under reduced pressure to yield the crude hydrochloride salt of d10-Tosedostat.
-
Part 2: High-Fidelity Purification of d10-Tosedostat
Purification is a critical stage to ensure the final product is free of chemical impurities, reaction byproducts, and non-deuterated or partially deuterated species. A multi-step chromatographic approach is essential.
Purification Workflow
Caption: Multi-step purification workflow for d10-Tosedostat.
Experimental Protocols
1. Flash Column Chromatography (Initial Purification)
This step aims to remove the majority of reaction byproducts and unreacted starting materials.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., 10% to 70%). The polarity is chosen based on TLC analysis of the crude product.
-
Procedure:
-
Adsorb the crude d10-Tosedostat onto a small amount of silica gel.
-
Load the dry silica onto a pre-packed column equilibrated with the starting mobile phase (e.g., 10% Ethyl Acetate/Hexanes).
-
Elute the column with a gradually increasing polarity gradient.
-
Collect fractions and analyze by TLC.
-
Combine fractions containing the desired product and concentrate under reduced pressure.
-
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Prep-HPLC is the definitive step to achieve >99% chemical and isotopic purity. A reverse-phase method is ideal for this moderately polar molecule.
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 30 minutes.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the semi-purified product from the flash column in a minimal amount of DMSO or a mixture of Mobile Phase A/B.
-
Inject the solution onto the equilibrated Prep-HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the acetonitrile by rotary evaporation.
-
Freeze the remaining aqueous solution and lyophilize to dryness to obtain the final d10-Tosedostat as a fluffy, white solid.
-
Part 3: Analytical Characterization and Quality Control
For a deuterated compound, analytical validation must confirm not only the chemical structure and purity but also the location and extent of deuterium incorporation.[13][14] A combination of NMR and mass spectrometry is non-negotiable for this purpose.[15]
Summary of Analytical Techniques and Expected Results
| Technique | Purpose | Expected Result for d10-Tosedostat |
| ¹H NMR | Structural confirmation and verification of deuterium incorporation. | Disappearance or significant reduction of the proton signals corresponding to the cyclopentyl ring. All other expected proton signals for Tosedostat should be present.[16] |
| ²H NMR | Direct confirmation of deuterium position. | A signal in the region corresponding to the cyclopentyl ring, confirming the location of the deuterium atoms. |
| LC-MS | Confirmation of molecular weight and chemical purity. | A parent ion mass shift of +10 Da compared to non-deuterated Tosedostat (M.W. 406.47). Purity should be >99% by UV peak area.[17] |
| HRMS | Exact mass determination to confirm elemental formula. | The measured mass should be within 5 ppm of the calculated exact mass for C₂₁H₂₀D₁₀N₂O₆. |
| Analytical HPLC | Determination of chemical and isomeric purity. | A single major peak (>99%) on a reverse-phase C18 column. Chiral HPLC may be used to confirm diastereomeric purity. |
Detailed Analytical Protocols
Protocol 1: NMR Analysis for Isotopic Enrichment
-
Sample Preparation: Dissolve ~5 mg of the final API in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate the remaining signals of the cyclopentyl protons against a stable, non-exchangeable proton signal in the molecule (e.g., aromatic protons). The deuterium incorporation percentage can be calculated from the reduction in signal intensity.
-
²H NMR Acquisition: Acquire a deuterium spectrum. This will directly show a peak where the deuterium atoms have been incorporated.
Protocol 2: LC-MS/MS for Purity and Identity Confirmation
This method is crucial for both purity assessment and for future pharmacokinetic studies.[13]
-
Chromatography:
-
Column: Analytical C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition: Full scan to identify the [M+H]⁺ ion (expected m/z ~417.3 for d10-Tosedostat).
-
MRM (Multiple Reaction Monitoring): For quantitative analysis, monitor a specific precursor-to-product ion transition for both the deuterated and non-deuterated compound. For example:
-
Tosedostat: Q1 407.2 -> Q3 [fragment ion]
-
d10-Tosedostat: Q1 417.3 -> Q3 [corresponding +10 Da fragment ion]
-
-
Conclusion
This guide has detailed a robust and scientifically sound methodology for the synthesis, purification, and comprehensive analysis of deuterated Tosedostat. The strategic incorporation of deuterium into the cyclopentyl moiety offers a promising avenue to enhance the pharmacokinetic properties of this potent aminopeptidase inhibitor. The successful execution of the described protocols—from controlled catalytic deuteration and peptide coupling to multi-step chromatographic purification and rigorous spectroscopic analysis—is essential for producing a high-quality drug candidate. Such well-characterized, deuterated compounds are pivotal for advancing the development of safer and more effective therapies for diseases like AML.[18][19]
References
-
A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds - Benchchem. 13
-
Tosedostat | C21H30N2O6 | CID 15547703 - PubChem - NIH. 2
-
Mechanism of action of tosedostat. Tosedostat inhibits aminopeptidase... - ResearchGate. 3
-
From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. 18
-
Definition of tosedostat - NCI Drug Dictionary - National Cancer Institute. 4
-
Tosedostat (CHR-2797) | Aminopeptidase Inhibitor - MedchemExpress.com. 20
-
Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed. 1
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. 15
-
Deuterated drugs; where are we now? - PMC. 21
-
A Primer of Deuterium in Drug Design - Taylor & Francis Online. 22
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. 14
-
How using deuterium in pharmaceuticals is gaining momentum - deutraMed. 7
-
Deuterated Drugs - Bioscientia. 11
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. 16
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. 17
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC - NIH. 9
-
Deuterium Labeling Reaction | Chem-Station Int. Ed. 8
-
Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed. 6
-
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. 10
-
Hydroxamic acid - Wikipedia.
-
Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed. 19
-
Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed. 5
Sources
- 1. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tosedostat | C21H30N2O6 | CID 15547703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One moment, please... [deutramed.com]
- 8. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 11. bioscientia.de [bioscientia.de]
- 12. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. studymind.co.uk [studymind.co.uk]
- 17. resolvemass.ca [resolvemass.ca]
- 18. isotope.com [isotope.com]
- 19. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Preliminary in-vitro studies of Tosedostat-d5.
Technical Whitepaper: In-Vitro Characterization and Bioanalytical Application of Tosedostat-d5
Executive Summary & Scope
Tosedostat (CHR-2797) is a metalloenzyme inhibitor that targets the M1 family of aminopeptidases (CD13/APN, PuSA). It acts as an ester prodrug, crossing cell membranes before being hydrolyzed by intracellular esterases into its active acid metabolite, CHR-79888.
Tosedostat-d5 is the deuterated isotopologue of the parent drug, typically labeled on the phenyl ring or the leucine-mimetic backbone. This guide addresses the two primary applications of Tosedostat-d5 in pre-clinical research:
-
Bioanalytical Internal Standard (IS): Validating its utility to compensate for matrix effects and ionization suppression in LC-MS/MS assays.
-
Metabolic Stability Profiling: Investigating the Deuterium Kinetic Isotope Effect (KIE) to assess if deuteration alters the rate of ester hydrolysis or CYP-mediated oxidative metabolism.
Chemical Identity & Preparation
Before initiating biological assays, the physicochemical integrity of the isotope-labeled compound must be established.
| Parameter | Tosedostat (d0) | Tosedostat-d5 (IS) |
| Formula | ||
| Molecular Weight | ~406.5 Da | ~411.5 Da |
| Solubility | DMSO (>20 mg/mL), Ethanol | DMSO (>20 mg/mL), Ethanol |
| Storage | -20°C (Solid), -80°C (Solution) | -20°C (Solid), -80°C (Solution) |
Stock Preparation Protocol:
-
Dissolution: Dissolve 1 mg of Tosedostat-d5 in 1 mL of anhydrous DMSO to create a 1 mg/mL (approx. 2.4 mM) Master Stock.
-
Verification: Perform a Q1 scan (MS) to verify isotopic purity. Ensure the contribution of d0 (unlabeled) in the d5 stock is <0.5% to prevent interference with the lower limit of quantification (LLOQ).
-
Working Solutions: Dilute Master Stock in 50:50 Acetonitrile:Water for daily use. Do not store aqueous working solutions for >24 hours due to potential ester hydrolysis.
Bioanalytical Validation (LC-MS/MS)
The primary utility of Tosedostat-d5 is as a stable-isotope internal standard (SIL-IS). Unlike structural analogs, SIL-IS co-elutes with the analyte, perfectly compensating for matrix effects and ionization variability.
Method Development Strategy
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes. Tosedostat is hydrophobic and will elute late.
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode (
). -
Transitions:
-
Tosedostat (d0):
(Loss of cyclopentyl/side chain). -
Tosedostat-d5:
(Assuming d5 label is retained on the core fragment). -
Note: You must perform product ion scanning to confirm the deuterium label is not located on the leaving group during fragmentation.
-
Sample Extraction Workflow
The following workflow minimizes ester hydrolysis during processing (a critical artifact in Tosedostat analysis).
Figure 1: Optimized extraction workflow for Tosedostat. The use of ice-cold acetonitrile is critical to inhibit plasma esterases during the extraction process.
Metabolic Stability & Kinetic Isotope Effect (KIE)
This section details how to determine if Tosedostat-d5 exhibits improved metabolic stability compared to the parent drug. Tosedostat is rapidly hydrolyzed by esterases (carboxylesterases) and metabolized by CYPs.
Experimental Design (Microsomal Incubations)
-
System: Pooled Human/Rat Liver Microsomes (HLM/RLM).
-
Concentration: 1 µM Test Compound (d0 or d5).
-
Cofactors: NADPH regenerating system (for CYP activity). Note: Esterases function without NADPH, so run a control without NADPH to distinguish esterase vs. CYP clearance.
Protocol Steps
-
Pre-incubation: Mix Microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add Tosedostat-d5 (or d0). Add NADPH to start CYP reactions.
-
Sampling: Remove aliquots at 0, 5, 15, 30, 45, and 60 min.
-
Quenching: Immediately dispense into ice-cold acetonitrile containing a different IS (e.g., Warfarin or a generic analog) to stop the reaction.
-
Analysis: Quantify remaining parent compound via LC-MS/MS.
Data Analysis & KIE Calculation
Calculate the Intrinsic Clearance (
-
If
: No metabolic switching; d5 is bioequivalent (ideal for IS). -
If
: Deuterium has slowed metabolism (potential for improved half-life).
Figure 2: Metabolic fate of Tosedostat. The KIE study determines if deuteration slows the CYP-mediated oxidation or the esterase-mediated activation.
Target Engagement (Pharmacodynamic Equivalence)
To ensure Tosedostat-d5 can be used in biological assays without altering potency, its inhibitory potential against Aminopeptidase N (CD13) must be verified against the unlabeled parent.
Assay Principle: Inhibition of the cleavage of a fluorogenic substrate (L-Alanine-7-amido-4-methylcoumarin, Ala-AMC) by recombinant CD13.
Summary of Expected Results:
| Compound | IC50 (nM) against CD13/APN | Interpretation |
| Tosedostat (d0) | Standard Potency | |
| Tosedostat-d5 | Bioequivalent (Valid for biological use) | |
| CHR-79888 (Acid) | Active Metabolite Control |
Note: If Tosedostat-d5 shows significantly higher IC50, the deuterium placement may be sterically hindering the enzyme active site, invalidating it for pharmacodynamic studies.
References
-
Krige, D., et al. (2008).[1] "CHR-2797: An antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells."[1] Cancer Research.[1]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2][3]
-
Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.
-
Lowenberg, B., et al. (2010). "Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia." Journal of Clinical Oncology.
Sources
Tosedostat-d5 & Tosedostat (CHR-2797): Antiproliferative Mechanisms and Bioanalytical Validation
Part 1: Executive Summary & Core Distinction[1]
Tosedostat (CHR-2797) is a first-in-class, orally bioavailable metalloenzyme inhibitor that targets the M1 family of aminopeptidases. Its primary mechanism of action involves the intracellular depletion of free amino acids, triggering a lethal Amino Acid Deprivation Response (AADR) in rapidly dividing cancer cells.
Tosedostat-d5 is the stable isotope-labeled (deuterated) analog of Tosedostat. While it retains the physicochemical binding properties of the parent compound, its primary utility in oncology research is as a bioanalytical internal standard (IS) for LC-MS/MS quantification.
Critical Technical Note: In proliferation assays, Tosedostat-d5 is theoretically equipotent to Tosedostat (assuming no significant kinetic isotope effect at the binding site). However, its prohibitive cost and intended use for mass spectrometry normalization mean it is rarely used as the primary antiproliferative agent. This guide details the antiproliferative mechanism of Tosedostat and the specific protocol for using Tosedostat-d5 to validate intracellular drug accumulation—a critical metric for establishing PK/PD correlations.
Part 2: Mechanistic Pathways of Antiproliferation
The Aminopeptidase Blockade
Tosedostat acts as a prodrug.[1][2] It is hydrophobic, allowing passive diffusion across the cell membrane. Once intracellular, it is hydrolyzed by carboxylesterases into its active acid metabolite, CHR-79888 .[3] This metabolite is hydrophilic and trapped within the cell, where it inhibits M1 aminopeptidases, specifically:
-
Puromycin-sensitive aminopeptidase (PuSA) [4]
-
Leucine aminopeptidase (LAP)
The Amino Acid Deprivation Response (AADR)
Cancer cells rely on aminopeptidases to recycle amino acids from proteasomal degradation products for new protein synthesis.[6] By blocking this recycling:
-
Intracellular Amino Acid Depletion: The pool of free amino acids drops below the threshold required for protein synthesis.
-
mTORC1 Inhibition: The nutrient sensor mTORC1 detects low leucine/arginine levels and deactivates, halting global protein translation.
-
GCN2/eIF2α Activation: The kinase GCN2 senses uncharged tRNAs, phosphorylating eIF2α.
-
ATF4/CHOP Upregulation: This stress response upregulates pro-apoptotic factors (CHOP, NOXA), leading to cell death.
Pathway Visualization
The following diagram illustrates the conversion of the prodrug, the enzymatic blockade, and the resulting signaling cascade.
Figure 1: Mechanism of Tosedostat-induced Amino Acid Deprivation Response (AADR).
Part 3: Experimental Protocols
Protocol A: Assessing Antiproliferative Potency (IC50)
Objective: Determine the concentration of Tosedostat required to inhibit cancer cell growth by 50%.
Materials:
-
AML Cell Lines (e.g., HL-60, MV4-11) or Solid Tumor Lines.
-
Tosedostat (dissolved in DMSO).
-
CellTiter-Glo® (Promega) or MTS Reagent.
Step-by-Step Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate for 24 hours.
-
Treatment: Prepare a serial dilution of Tosedostat (e.g., 10 µM down to 0.1 nM). Maintain final DMSO concentration <0.1%.
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.
-
Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 minutes to lyse. Incubate 10 minutes (dark).
-
Analysis: Measure luminescence. Fit data to a 4-parameter logistic curve to calculate IC50.
Protocol B: Intracellular Quantification using Tosedostat-d5
Objective: Use Tosedostat-d5 as an Internal Standard (IS) to correct for extraction efficiency and matrix effects when measuring intracellular drug levels. This validates that antiproliferative effects correlate with drug accumulation.
Materials:
-
Internal Standard: Tosedostat-d5 (1 µM in Acetonitrile).
-
LC-MS/MS System: e.g., Agilent 6400 Series Triple Quad.
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
Step-by-Step Workflow:
-
Cell Harvest: Collect 1x10⁶ treated cells. Wash 3x with ice-cold PBS (critical to remove extracellular drug).
-
Lysis & Spiking: Resuspend pellet in 100 µL water. Immediately add 10 µL of Tosedostat-d5 IS solution.
-
Causality: Adding IS before protein precipitation ensures that any loss during extraction affects both the analyte and the IS equally, correcting the final calculation.
-
-
Extraction: Add 300 µL cold Acetonitrile (ACN) to precipitate proteins. Vortex 1 min. Centrifuge at 14,000 x g for 10 min.
-
Supernatant Prep: Transfer supernatant to a glass vial. Evaporate under nitrogen stream. Reconstitute in Mobile Phase (50:50 Water:ACN + 0.1% Formic Acid).
-
LC-MS/MS Analysis: Monitor MRM transitions.
-
Tosedostat: m/z 407.2 → m/z [Fragment]
-
Tosedostat-d5: m/z 412.2 → m/z [Fragment] (Mass shift +5 Da).
-
Bioanalytical Workflow Diagram
Figure 2: Workflow for using Tosedostat-d5 to validate intracellular drug concentration.
Part 4: Data Interpretation & Comparative Analysis
When analyzing the effect of Tosedostat (validated by d5 quantification), researchers should expect the following profiles.
Table 1: Expected Antiproliferative Metrics (AML Models)
| Metric | Value Range | Interpretation |
| IC50 (Proliferation) | 10 nM – 200 nM | Highly potent against AML blasts (e.g., HL-60). |
| Intracellular Accumulation | > 50-fold | Active metabolite (CHR-79888) accumulates due to ion trapping. |
| mTOR Phosphorylation | Decreased | Direct marker of amino acid deprivation.[3] |
| CHOP Expression | Increased | Marker of AADR stress response.[6] |
Interpretation of Tosedostat-d5 Data
If the LC-MS/MS data shows high variability in the Tosedostat peak area but the Tosedostat / Tosedostat-d5 ratio remains constant, the variability is due to matrix effects or injection errors, not biological difference. This confirms the reliability of the PK data.
References
-
Krige, D., et al. (2008).[7] CHR-2797: An antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells.[8][3][6][7][9] Cancer Research, 68(16), 6669-6679.[3][7]
-
Lowenberg, B., et al. (2010). Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. Journal of Clinical Oncology, 28(28), 4333-4338.
-
Cortes, J., et al. (2013).[6] Two dosing regimens of tosedostat in elderly patients with relapsed or refractory acute myeloid leukaemia (OPAL): a randomised open-label phase 2 study. The Lancet Oncology, 14(4), 354-362.[6]
-
Moore, N., et al. (2009). Aminopeptidase inhibition as a targeted treatment strategy in myeloma.[5][6] Molecular Cancer Therapeutics, 8(12 Supplement).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Positioning of aminopeptidase inhibitors in next generation cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Stability of Tosedostat-d5: Rationale, Assessment, and Interpretation
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the metabolic stability of Tosedostat-d5, a deuterated analog of the aminopeptidase inhibitor Tosedostat. Targeted at researchers and drug development professionals, this document delves into the scientific rationale for deuteration, presents detailed protocols for in vitro assessment, and discusses the interpretation of metabolic stability data. By synthesizing established methodologies with mechanistic insights, this guide serves as a practical resource for preclinical drug metabolism studies.
Introduction: The Strategic Rationale for Tosedostat-d5
Tosedostat (CHR-2797) is an orally bioavailable inhibitor of M1 family aminopeptidases, which are crucial for the final steps of protein recycling in cells.[1][2] By inhibiting these enzymes, Tosedostat leads to the intracellular accumulation of its active acid metabolite, CHR-79888, causing amino acid deprivation and inducing apoptosis in cancer cells.[1][3][4] It has shown promising activity in hematologic malignancies.[4]
The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, exposure, and potential for toxicity. For Tosedostat, rapid metabolism can limit its therapeutic window. This is where the strategic implementation of deuterium comes into play.
Tosedostat-d5 is an isotopologue of Tosedostat where one or more hydrogen atoms at metabolically vulnerable positions have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[][6] This substitution is not arbitrary; it is a deliberate medicinal chemistry strategy designed to leverage the Kinetic Isotope Effect (KIE) .[7][8]
The Deuterium Kinetic Isotope Effect (KIE):
Many drug metabolism reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as the rate-determining step.[7][9] Due to its greater mass (one proton, one neutron), deuterium forms a stronger covalent bond with carbon (C-D) than hydrogen (C-H).[10] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate.[7][11] By replacing a hydrogen with a deuterium at a site of metabolic oxidation, the rate of metabolism at that position can be significantly reduced.[6][12]
This slowing of metabolism can lead to several therapeutic advantages:
-
Improved Pharmacokinetic Profile: A longer half-life and increased plasma exposure (AUC).[12]
-
Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.[13]
-
More Convenient Dosing: A longer half-life may allow for less frequent dosing, improving patient compliance.[12]
Therefore, the investigation of Tosedostat-d5 is predicated on the hypothesis that strategic deuteration can attenuate its metabolic clearance, leading to an improved pharmacokinetic and therapeutic profile compared to the parent compound.
Figure 1: The Deuterium Kinetic Isotope Effect in Drug Metabolism.
In Vitro Assessment: The Liver Microsomal Stability Assay
The primary tool for evaluating the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay.[14][15] Liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for the majority of Phase I metabolic reactions.[15][16]
This assay measures the rate of disappearance of a parent drug over time when incubated with active microsomes.[17] The data generated allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting in vivo hepatic clearance.[14][18]
Experimental Workflow & Protocol
A robust and self-validating protocol is essential for generating reliable data. The workflow includes specific controls to ensure the observed compound depletion is due to enzymatic activity and that the microsomal batch is performing as expected.
Figure 2: Workflow for the In Vitro Liver Microsomal Stability Assay.
Detailed Step-by-Step Protocol:
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Tosedostat and Tosedostat-d5
-
Control Compounds: Verapamil (High Turnover), Warfarin (Low Turnover)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (Cofactor)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates, analytical plates
Procedure:
-
Preparation:
-
Thaw pooled liver microsomes on ice.
-
Prepare working solutions of Tosedostat, Tosedostat-d5, and control compounds in buffer. A typical final substrate concentration is 1 µM.[17]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (in triplicate):
-
Test Incubations: Add buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (Tosedostat or Tosedostat-d5) to wells of the incubation plate.[15]
-
Control Incubations:
-
Positive Control: Replace test compound with Verapamil. This validates the metabolic competency of the microsomes.
-
Negative Control: Replace test compound with Warfarin. This defines the baseline for a stable compound.
-
No-Cofactor Control: Use Tosedostat-d5 but replace the NADPH solution with buffer. This measures non-NADPH-mediated (e.g., non-CYP) or chemical degradation.
-
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the plates at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the No-Cofactor controls).
-
Immediately collect the first aliquot (T=0) and transfer it to a separate 96-well plate containing cold ACN with Internal Standard to stop the reaction.
-
Continue incubating at 37°C. Collect subsequent aliquots at specified time points (e.g., 5, 15, 30, 45, and 60 minutes) and quench them in the same manner.[14]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the quenching plate, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new analytical plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[19][20]
-
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to determine the rate of metabolism.
-
Calculate Percent Remaining:
-
For each time point, calculate the percentage of the parent compound remaining compared to the T=0 time point.
-
% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
-
Determine the Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
t½ (min) = 0.693 / -k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint is the measure of the intrinsic metabolic capacity of the liver.
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)
-
Interpreting the Results: A successful experiment will show rapid depletion of the positive control (Verapamil) and minimal depletion of the negative control (Warfarin) and the no-cofactor control. The key comparison is between Tosedostat and Tosedostat-d5.
| Parameter | Tosedostat (Hypothetical Data) | Tosedostat-d5 (Hypothetical Data) | Interpretation |
| In Vitro t½ (min) | 18 | 75 | Deuteration significantly increased the metabolic half-life. |
| Intrinsic Clearance (µL/min/mg) | 77.0 | 18.5 | Deuteration markedly reduced the intrinsic clearance. |
| Control: Verapamil t½ (min) | < 10 | < 10 | Microsomes are metabolically active. |
| Control: Warfarin t½ (min) | > 90 | > 90 | Assay shows low baseline non-specific degradation. |
Table 1: Hypothetical Comparative Metabolic Stability Data.
The expected outcome, as illustrated in the hypothetical data, is that Tosedostat-d5 will exhibit a significantly longer half-life and lower intrinsic clearance than Tosedostat. This result would provide strong in vitro evidence that the deuteration strategy successfully mitigated metabolic breakdown via the KIE.
Regulatory Context and Future Directions
Early assessment of metabolic stability is a cornerstone of modern drug development, emphasized by regulatory bodies like the FDA.[21][22] Identifying metabolic liabilities early allows for the selection of drug candidates with more favorable pharmacokinetic properties.[18] The data generated for Tosedostat-d5 in these in vitro assays would be a critical component of the investigational new drug (IND) application package.
Should the in vitro data prove favorable, subsequent steps would involve in vivo pharmacokinetic studies in animal models (e.g., rats, dogs) to confirm if the observed in vitro stability translates to improved systemic exposure and half-life in vivo. These studies are essential to fully characterize the drug's disposition and to inform the design of first-in-human clinical trials.[21][23]
Conclusion
The strategic deuteration of Tosedostat to create Tosedostat-d5 represents a scientifically-grounded approach to optimizing the drug's pharmacokinetic properties. By leveraging the kinetic isotope effect, this modification aims to slow the rate of metabolic clearance. The in vitro liver microsomal stability assay is a robust, reliable, and indispensable tool for quantifying the impact of this deuteration. A significant increase in the metabolic half-life of Tosedostat-d5 compared to its parent compound would provide compelling evidence to advance its development, potentially leading to a more effective and convenient therapeutic agent for patients.
References
-
A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. AACR Journals. [Link]
-
Mechanism of action of tosedostat. Tosedostat inhibits aminopeptidase... ResearchGate. [Link]
-
Deuterated Drug Development. Isotope Science / Alfa Chemistry. [Link]
-
Definition of tosedostat - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Deuterated Compounds: Optimizing Drug Stability. Piramal Pharma Solutions. [Link]
-
Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia. PubMed. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]
-
The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]
-
Deuterated drug. Wikipedia. [Link]
-
The kinetic isotope effect in the search for deuterated drugs. Thomson Reuters. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Kinetic isotope effect – Knowledge and References. Taylor & Francis Online. [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed - NIH. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]
-
Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. Drug Discovery News. [Link]
-
TOSEDOSTAT | SML2303-5MG | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [Link]
-
Quantitation of tazemetostat in human plasma by LC-MS/MS. PMC. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
CHR2797 (Tosedostat) | Aminopeptidase inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]
-
Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]
-
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. [Link]
-
Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis. PMC. [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. mttlab.eu [mttlab.eu]
- 17. info.mercell.com [info.mercell.com]
- 18. bioivt.com [bioivt.com]
- 19. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tosedostat-d5 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tosedostat-d5 in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for its application, and offers insights into the expected cellular responses.
Introduction: The Rationale for Tosedostat and the Role of Deuteration
Tosedostat (formerly known as CHR-2797) is a potent, orally bioavailable inhibitor of M1 aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][2] In the cellular environment, Tosedostat acts as a prodrug, readily diffusing across the cell membrane. Once inside the cell, it is converted by intracellular esterases to its active metabolite, CHR-79888, which is poorly membrane-permeable and thus trapped within the cell.[1][3][4]
The primary mechanism of action of Tosedostat is the inhibition of aminopeptidases, which are crucial for the final steps of protein recycling downstream of the proteasome.[5] This inhibition leads to a depletion of the intracellular pool of free amino acids, a condition known as amino acid deprivation.[6][7] Rapidly proliferating cancer cells have a high demand for amino acids to support protein synthesis and growth.[8] By inducing amino acid deprivation, Tosedostat selectively triggers a cellular stress response in tumor cells, leading to cell cycle arrest, upregulation of pro-apoptotic proteins like Noxa, and ultimately, apoptosis (programmed cell death).[1][3][7]
Tosedostat-d5 is a deuterated analog of Tosedostat. Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule. While not fundamentally changing the mechanism of action, this modification can influence metabolic stability by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond.[9] This "kinetic isotope effect" can slow down metabolism, potentially leading to a longer half-life and altered pharmacokinetic profile in vivo. In a cell culture setting, while the direct impact on efficacy might be less pronounced than in a whole organism, it is a critical factor to consider, and empirical validation of optimal concentrations is recommended.
Materials and Reagents
-
Tosedostat-d5
-
Anhydrous Dimethyl Sulfoxide (DMSO)[10]
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., leukemia cell lines like HL-60 or U-937, or multiple myeloma cell lines)[11][12]
-
Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo®)
-
Reagents for apoptosis assays (e.g., Annexin V/Propidium Iodide staining kit)
-
Protease inhibitor cocktail
-
Reagents for Western blotting or other downstream analyses
Experimental Protocols
Preparation of Tosedostat-d5 Stock Solution
The solubility of Tosedostat in DMSO is greater than 10 mM.[7] A concentrated stock solution should be prepared for ease of use and to minimize the final concentration of DMSO in the cell culture medium.
Protocol:
-
Bring the vial of Tosedostat-d5 and anhydrous DMSO to room temperature.
-
Prepare a 10 mM stock solution of Tosedostat-d5 in anhydrous DMSO. For example, for a compound with a molecular weight of 411.52 g/mol (Tosedostat-d5 MW may vary slightly), dissolve 4.115 mg in 1 mL of anhydrous DMSO.
-
Ensure complete dissolution by gently vortexing. If precipitation is observed, the solution can be warmed to 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[2][7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
-
Store the stock solution at -20°C or -80°C for long-term stability.[11][13]
Note on DMSO: DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.[10][13] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.
Cell Culture and Treatment with Tosedostat-d5
The optimal concentration of Tosedostat-d5 will be cell-line dependent and should be determined empirically through a dose-response experiment. Based on data for the non-deuterated form, a starting concentration range of 10 nM to 10 µM is recommended.[2][11]
Protocol:
-
Culture the cells of interest in their recommended medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that allows for logarithmic growth during the treatment period.
-
Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours.
-
Prepare a series of working solutions of Tosedostat-d5 by diluting the stock solution in a fresh culture medium. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest Tosedostat-d5 concentration) must be included in all experiments.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Tosedostat-d5 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[7] The incubation time will depend on the specific assay and the cell line's doubling time.
Assessment of Cellular Response
To determine the effect of Tosedostat-d5 on cell viability and proliferation, standard colorimetric or luminescent assays can be employed.
Protocol (Example using MTT assay):
-
Following the treatment period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Tosedostat induces apoptosis in sensitive cancer cells.[7] This can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Protocol (Annexin V/PI Staining):
-
Harvest the cells (both adherent and floating) after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation
Table 1: Recommended Starting Concentrations of Tosedostat for In Vitro Studies
| Cell Line Type | Recommended Concentration Range | Incubation Time | Reference |
| Leukemia (e.g., HL-60, U-937) | 10 nM - 10 µM | 24 - 72 hours | [11] |
| Multiple Myeloma (e.g., MM1S) | 1 µM - 10 µM | 72 hours | [7] |
Note: These concentrations are based on the non-deuterated form, Tosedostat. The optimal concentrations for Tosedostat-d5 should be empirically determined.
Visualization of Mechanisms and Workflows
Mechanism of Action of Tosedostat
Caption: Mechanism of Tosedostat action in a cancer cell.
Experimental Workflow for Tosedostat-d5 Cell-Based Assays
Caption: General workflow for in vitro Tosedostat-d5 experiments.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, the following controls are essential:
-
Vehicle Control: As mentioned, all experiments must include a control group treated with the same concentration of DMSO used to deliver the highest concentration of Tosedostat-d5. This accounts for any effects of the solvent on the cells.
-
Positive Control: If available, a known inducer of apoptosis or cell death in your specific cell line can be used as a positive control to validate the assay systems.
-
Untreated Control: A group of cells that receive no treatment should also be included to monitor the baseline health and growth of the cells over the course of the experiment.
-
Dose-Response and Time-Course Experiments: Initially, it is crucial to perform both dose-response and time-course experiments to identify the optimal concentration and incubation time for Tosedostat-d5 in your cell line of interest.
By incorporating these controls, you create a self-validating experimental system that enhances the trustworthiness of your findings.
References
-
ResearchGate. (n.d.). Mechanism of action of tosedostat. Retrieved from [Link]
-
Herpen, C. M. L. van, et al. (2010). A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 16(23), 5756–5765. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: Tosedostat. Retrieved from [Link]
-
Al-Katib, A. M. (2014). Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia. Expert Opinion on Investigational Drugs, 23(3), 421–430. [Link]
-
Cell Therapeutics, Inc. (2014, January 2). Cell Therapeutics Announces Removal of the Partial Clinical Hold on Tosedostat. PR Newswire. [Link]
-
Deusing, S., et al. (2021). Analysis of Mammalian Cell Proliferation and Macromolecule Synthesis Using Deuterated Water and Gas Chromatography-Mass Spectrometry. Metabolites, 11(6), 345. [Link]
-
Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773–791. [Link]
-
Ghensi, P., et al. (2019). Deuterium Incorporation Protects Cells from Oxidative Damage. International Journal of Molecular Sciences, 20(14), 3527. [Link]
-
Shevchenko, A., et al. (2018). In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells. Stem Cells International, 2018, 5913193. [Link]
-
Krige, D., et al. (2011). Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia. Leukemia Research, 35(4), 531–536. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Pharmaceutical Technology. (2014, January 3). US FDA removes partial clinical hold on Cell Therapeutics' Tosedostat aminopeptidase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures, aminopeptidase inhibition, and inhibition of tumor cell growth by CHR-2797. Retrieved from [Link]
-
Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417–422. [Link]
-
Abe, Y., et al. (2011). Aminopeptidase inhibition as a targeted treatment strategy in myeloma. British Journal of Haematology, 153(4), 488–501. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Tosedostat | Aminopeptidase | AChR | TargetMol [targetmol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Administration of Tosedostat-d5 in Animal Research Models: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Tosedostat-d5 in animal research models. While specific preclinical data for the deuterated form, Tosedostat-d5, is not extensively available in published literature, this guide synthesizes established protocols for Tosedostat to provide a robust starting point for in vivo studies. It is imperative for researchers to conduct preliminary dose-ranging, tolerability, and pharmacokinetic studies for Tosedostat-d5 to establish its unique profile.
Introduction: Tosedostat and the Rationale for Deuteration
Tosedostat (formerly CHR-2797) is an orally bioavailable aminopeptidase inhibitor.[1] It functions as a prodrug, converted intracellularly to its active metabolite, CHR-79888.[2] This active form potently inhibits M1 family aminopeptidases, crucial enzymes in the final stages of protein degradation and amino acid recycling.[2] In rapidly proliferating cancer cells, such as those in acute myeloid leukemia (AML), this inhibition leads to a depletion of the intracellular amino acid pool.[3] This triggers a cellular stress response, inhibiting the mTOR signaling pathway and upregulating pro-apoptotic proteins, ultimately leading to programmed cell death.[1]
The use of deuterated compounds, such as Tosedostat-d5, is a strategic approach in drug development to enhance pharmacokinetic properties. The replacement of hydrogen with its heavier isotope, deuterium, can lead to a stronger chemical bond, potentially slowing the rate of drug metabolism. This can result in improved metabolic stability, a longer half-life, and increased drug exposure, which may translate to enhanced efficacy and a more favorable dosing regimen. Tosedostat-d5 is often utilized as an internal standard in the bioanalysis of Tosedostat due to its similar chemical properties and distinct mass.[4][5]
Mechanism of Action of Tosedostat
The primary mechanism of Tosedostat involves the intracellular conversion to its active metabolite, CHR-79888, which inhibits aminopeptidases. This disruption of protein turnover and subsequent amino acid deprivation selectively induces apoptosis in malignant cells.[6]
Caption: Mechanism of action of Tosedostat.
Animal Models for Tosedostat-d5 Research
The choice of animal model is critical for the successful evaluation of Tosedostat-d5. For hematological malignancies like AML, immunodeficient mouse strains are commonly used to establish xenograft models.
| Parameter | Details | Reference(s) |
| Mouse Strain | NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) | [1] |
| Leukemia Model | HL-60 human acute promyelocytic leukemia cell line xenograft | [1] |
| Cell Inoculation | 1 x 10^7 cells in 200 µL saline, administered subcutaneously or intravenously | [1] |
Formulation and Administration of Tosedostat-d5
Disclaimer: The following protocols are based on formulations developed for Tosedostat. Researchers must perform their own solubility and stability studies for Tosedostat-d5 and may need to optimize these protocols.
Oral Gavage (p.o.) Administration
Oral administration is a common and clinically relevant route for Tosedostat.
Vehicle Formulations for Oral Gavage:
-
Option 1: Suspension in Corn Oil [7]
-
10% DMSO + 90% Corn Oil
-
-
Option 2: Aqueous Suspension [8]
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
-
Protocol for Preparation of Oral Formulation (Option 2):
-
Stock Solution: Prepare a clear stock solution of Tosedostat-d5 in DMSO.[9] Warming the tube at 37°C or using an ultrasonic bath can aid dissolution.[10]
-
Vehicle Preparation: In a sterile container, combine the required volumes of PEG300 and Tween-80 and mix thoroughly.
-
Admixture: To the PEG300 and Tween-80 mixture, slowly add the Tosedostat-d5 DMSO stock solution while vortexing.
-
Final Dilution: Add saline to the mixture to achieve the final desired concentration and vehicle composition. Ensure the final solution is homogenous. This solution should be prepared fresh daily.[11]
Oral Gavage Procedure:
A detailed oral gavage procedure should be followed to ensure accurate dosing and animal welfare.[12][13]
Caption: Workflow for monitoring Tosedostat-related toxicity.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Tosedostat-d5.
Sample Collection
Blood samples can be collected at various time points post-administration via techniques such as tail vein or retro-orbital bleeding. [14]
Bioanalytical Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of Tosedostat and its active metabolite in biological matrices. [14] Key Considerations for LC-MS/MS Method Development:
-
Internal Standard: Tosedostat-d5 is an ideal internal standard for the quantification of Tosedostat, and conversely, non-deuterated Tosedostat can be used as an internal standard for Tosedostat-d5 analysis. [4]* Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma samples. [5]* Chromatography: A suitable C18 column with a gradient mobile phase of acetonitrile and water with formic acid is typically used for separation.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) in positive ion mode is used for sensitive and specific detection.
Pharmacokinetic Parameters
From the plasma concentration-time data, key PK parameters can be calculated using non-compartmental analysis, including: [15]
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t1/2: Terminal half-life
-
Clearance (CL)
-
Volume of distribution (Vd)
In human studies, the terminal half-life for Tosedostat is approximately 1 to 3.5 hours, and for its active metabolite, CHR-79888, it is between 6 and 11 hours. [16]The deuteration in Tosedostat-d5 is expected to alter these parameters.
Conclusion
This guide provides a comprehensive framework for the administration of Tosedostat-d5 in animal research models, drawing upon established methodologies for the non-deuterated parent compound. The provided protocols for formulation, administration, and monitoring are intended to serve as a robust starting point. However, the inherent purpose of deuteration is to modify the pharmacokinetic profile. Therefore, it is strongly recommended that researchers conduct preliminary studies to determine the optimal dosing, tolerability, and pharmacokinetic parameters of Tosedostat-d5 in their specific animal models before proceeding with large-scale efficacy studies. Adherence to rigorous scientific methodology and ethical animal handling practices will be paramount to generating reliable and reproducible data.
References
-
Herpen, C. M. L. van, et al. (2009). A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(15), 4978–4985. Available at: [Link]
-
Li, M., et al. (2020). Murine Pharmacokinetic Studies. Bio-protocol, 10(15), e3701. Available at: [Link]
-
ResearchGate. (2024). Mechanism of action of tosedostat. [Image]. Retrieved from [Link]
-
Herpen, C. M. L. van, et al. (2010). A Phase Ib dose-escalation study to evaluate safety and tolerability of the addition of the aminopeptidase inhibitor tosedostat (CHR-2797) to paclitaxel in patients with advanced solid tumours. British Journal of Cancer, 103(9), 1362–1368. Available at: [Link]
-
Pop, R. M., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients, 15(8), 1957. Available at: [Link]
-
Löwenberg, B., et al. (2010). Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. Journal of Clinical Oncology, 28(28), 4333–4338. Available at: [Link]
-
Jenkins, C., et al. (2011). Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia. Leukemia Research, 35(4), 523–529. Available at: [Link]
-
Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(15), 1541–1544. Available at: [Link]
-
ResearchGate. (2025). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)? Retrieved from [Link]
-
University of Iowa. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique. Retrieved from [Link]
-
Jones, B. R., et al. (2013). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 85, 131–139. Available at: [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
-
Ossenkoppele, G., et al. (2021). Inferior Outcome of Addition of the Aminopeptidase Inhibitor Tosedostat to Standard Intensive Treatment for Elderly Patients with AML and High Risk MDS. Cancers, 13(4), 665. Available at: [Link]
-
Marx, J. O., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 49(3), 324–328. Available at: [Link]
-
UBC Animal Care Committee. (n.d.). Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
Queen's University. (2022). Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase Ib dose-escalation study to evaluate safety and tolerability of the addition of the aminopeptidase inhibitor tosedostat (CHR-2797) to paclitaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Note: LC-MS/MS Quantification of Tosedostat and Tosedostat-d5
This application note details a robust, high-sensitivity LC-MS/MS method for the quantification of Tosedostat (CHR-2797) using its deuterated internal standard, Tosedostat-d5 . While the primary focus is the bioanalysis of Tosedostat in biological matrices (Pharmacokinetics), a dedicated section is included for the quantification of Tosedostat-d5 itself (e.g., for isotopic purity or stock verification), addressing the specific phrasing of your request.
Introduction & Scientific Rationale
Tosedostat (CHR-2797) is a metallo-enzyme inhibitor that targets intracellular aminopeptidases (M1 family), leading to amino acid deprivation and antiproliferative effects in tumor cells. Structurally, it is a cyclopentyl ester prodrug (MW 406.5 Da) that is hydrolyzed intracellularly to its active acid metabolite (CHR-79888).
Why Tosedostat-d5? In LC-MS/MS, matrix effects (ion suppression/enhancement) can severely compromise quantitation accuracy. Tosedostat-d5 (Deuterated Tosedostat) serves as the ideal Internal Standard (IS) because it shares identical physicochemical properties (retention time, pKa, solubility) with the analyte but is mass-resolved by +5 Da. This allows it to perfectly compensate for:
-
Extraction Efficiency: Variations in sample recovery during preparation.
-
Ionization Variability: Fluctuations in ESI source efficiency.
-
Matrix Effects: Co-eluting phospholipids or proteins that suppress signal.
Method Development Strategy
Chromatographic Chemistry[1][2][3][4][5]
-
Column Choice: Tosedostat is lipophilic (LogP ~2.5–3). A C18 stationary phase is essential for adequate retention. We utilize a sub-2 µm particle column (e.g., Acquity BEH C18 or Zorbax Eclipse Plus) to ensure sharp peaks and separation from the hydrolyzed acid metabolite.
-
Mobile Phase: A binary gradient of Water/Acetonitrile with 0.1% Formic Acid is selected.[1][2][3] Formic acid provides the protons necessary for positive electrospray ionization ([M+H]+), while Acetonitrile offers strong elution strength for the ester.
Sample Preparation: LLE vs. PPT
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE is recommended for Tosedostat to minimize matrix effects and maximize sensitivity (LLOQ < 1 ng/mL). The ester functionality is stable in organic solvents but can hydrolyze in acidic/basic aqueous buffers if left too long; therefore, rapid processing is critical.
Experimental Protocol
Chemicals and Reagents
-
Analyte: Tosedostat (CHR-2797), >98% purity.
-
Internal Standard: Tosedostat-d5 (Isotopic purity >99% D).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ethyl Acetate (EtOAc).
-
Matrix: Drug-free human plasma (K2EDTA anticoagulant).
Stock Solution Preparation
-
Master Stock (1 mg/mL): Dissolve 1.0 mg Tosedostat in 1.0 mL DMSO. (Repeat for Tosedostat-d5). Store at -80°C.
-
Working Standard (WS): Serially dilute Tosedostat Master Stock with 50:50 ACN:Water to generate curve points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
IS Working Solution: Dilute Tosedostat-d5 stock to a fixed concentration (e.g., 200 ng/mL) in ACN.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of IS Working Solution (Tosedostat-d5). Vortex 10s.
-
Extract: Add 500 µL of Ethyl Acetate.
-
Agitate: Vortex vigorously for 5 mins or shake on a plate shaker.
-
Phase Separation: Centrifuge at 12,000 x g for 5 mins at 4°C.
-
Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.
-
Dry: Evaporate to dryness under Nitrogen stream at 35°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA). Vortex and transfer to LC vial.
LC-MS/MS Conditions
Liquid Chromatography (Agilent 1290 / Waters UPLC):
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B (Elution of Tosedostat ~2.1 min)
-
3.0 min: 90% B[4]
-
3.1 min: 10% B (Re-equilibration)
-
4.0 min: Stop
-
(Phase A: Water + 0.1% FA; Phase B: ACN + 0.1% FA)
-
Mass Spectrometry (Sciex 6500+ / Thermo Altis):
-
Source: ESI Positive (Electrospray Ionization).[5]
-
Spray Voltage: 4500 V.
-
Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Role |
| Tosedostat | 407.2 | 321.2 | 25 | Quantifier (Loss of Cyclopentyl ester) |
| Tosedostat | 407.2 | 293.2 | 35 | Qualifier |
| Tosedostat-d5 | 412.2 | 326.2 | 25 | IS Quantifier |
> Note: Transitions are based on the loss of the cyclopentyl group (-86 Da) and subsequent fragmentation. Exact Collision Energy (CE) and Declustering Potential (DP) must be ramped/optimized on your specific instrument.
Visualized Workflow
Caption: Step-by-step bioanalytical workflow from sample extraction to MRM detection.
Protocol Variant: Isotopic Purity Check of Tosedostat-d5
If your objective is to quantify Tosedostat-d5 specifically (e.g., to validate a new batch of synthesis), the method changes slightly. You must check for "Isotopic Interference" (the presence of d0-Tosedostat in the d5 stock).
-
Prepare a high-concentration solution of Tosedostat-d5 (e.g., 1000 ng/mL).
-
Inject onto the LC-MS/MS system monitoring both 412.2 -> 326.2 (d5) and 407.2 -> 321.2 (d0).
-
Calculate the % Unlabeled Contribution:
-
Requirement: For use as an IS, the d0 contribution should be < 0.5% to avoid artificially inflating the analyte signal in blank samples.
Validation Parameters (FDA M10 Guidelines)
To ensure the method is trustworthy, the following criteria must be met:
| Parameter | Acceptance Criteria |
| Linearity | |
| Accuracy | Mean conc.[6][7][1][4][5] within ±15% of nominal (±20% at LLOQ).[4] |
| Precision | CV% < 15% ( < 20% at LLOQ). |
| Recovery | Consistent across Low, Mid, High QC (>50% recommended).[2][3] |
| Matrix Effect | IS-normalized Matrix Factor (MF) between 0.85 and 1.15. |
| Carryover | Blank signal after ULOQ injection < 20% of LLOQ signal. |
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Solution: Switch from PPT to LLE. Ensure the evaporation step does not overheat the sample (>40°C), which may degrade the ester.
-
-
Issue: Peak Tailing.
-
Solution: Tosedostat has basic nitrogen atoms. Ensure the Mobile Phase pH is acidic (0.1% Formic Acid) to keep it fully protonated. Use a fresh C18 column.
-
-
Issue: Signal Interference.
-
Solution: Monitor the acid metabolite (CHR-79888) transition (339.2 -> product) to ensure it is chromatographically resolved from the parent drug, as in-source fragmentation of the metabolite can sometimes mimic the parent.
-
References
-
Krige, D., et al. (2008). "CHR-2797: An antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells." Cancer Research, 68(16), 6669-6679. Link
-
FDA Guidance for Industry (2022). "M10 Bioanalytical Method Validation." Link
-
Cayman Chemical. "Tosedostat Product Information & Physical Data." Link
-
Selleck Chemicals. "Tosedostat (CHR-2797) Chemical Structure and Properties." Link
Sources
- 1. Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Precision Preparation of Tosedostat-d5 Stock Solutions for LC-MS/MS Bioanalysis
Abstract & Scope
This application note details the rigorous preparation of Tosedostat-d5 (CHR-2797-d5) stock solutions. Tosedostat is an aminopeptidase inhibitor designed as a cyclopentyl ester prodrug. Upon cellular entry, it is hydrolyzed into its active acid metabolite, CHR-79888.[1]
The Critical Analytical Challenge: The ester moiety of Tosedostat is chemically and enzymatically labile. Improper handling of the stock solution—specifically regarding pH, temperature, and solvent choice—can lead to premature hydrolysis. If the Internal Standard (IS) degrades during preparation, the quantitation of the analyte will suffer from non-linear response ratios and drifting calibration curves.
This guide provides a self-validating protocol to ensure the isotopic integrity and chemical stability of Tosedostat-d5 for use in DMPK and clinical bioanalysis.
Physicochemical Profile & Mechanistic Considerations
To handle Tosedostat-d5 effectively, one must understand the properties of the parent compound. The "d5" analog behaves physicochemically identical to the parent but provides a mass shift (+5 Da) for mass spectrometric differentiation.
Table 1: Comparative Physicochemical Properties
| Property | Tosedostat (Parent) | Tosedostat-d5 (Internal Standard) | Operational Impact |
| Formula | C₂₁H₃₀N₂O₆ | C₂₁H₂₅D₅N₂O₆ | Mass Shift: +5.03 Da allows separation in MRM channels. |
| MW | 406.5 g/mol | ~411.5 g/mol | Use specific batch MW from CoA for calculations. |
| Solubility | DMSO (>100 mg/mL) | DMSO (>100 mg/mL) | Do not use water for primary stock (low solubility + hydrolysis risk). |
| LogP | ~1.9 (Lipophilic) | ~1.9 (Lipophilic) | Requires high organic content in working solutions to prevent adsorption to plastic. |
| Lability | Ester Bond | Ester Bond | High Risk: Hydrolyzes to acid metabolite (CHR-79888) at pH > 7 or elevated temps. |
The Degradation Pathway (Mechanistic Insight)
The primary failure mode in Tosedostat analysis is the conversion of the ester to the acid. This must be prevented in the stock solution.
Figure 1: The degradation pathway of Tosedostat-d5. The protocol aims to block the transition from Parent to Metabolite by controlling environmental factors.
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, high-concentration anchor solution. Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Rationale: DMSO prevents hydrolysis (anhydrous) and ensures complete dissolution of the lipophilic ester.
-
Equilibration: Allow the Tosedostat-d5 vial to reach room temperature (20-25°C) before opening to prevent condensation of atmospheric moisture, which accelerates hydrolysis.
-
Weighing: Weigh approximately 1.0 mg of Tosedostat-d5 into a glass amber vial (borosilicate).
-
Note: Avoid plastic microcentrifuge tubes for long-term storage of lipophilic esters in DMSO; leachables can occur.
-
-
Calculation: Calculate the volume of DMSO required using the specific purity and MW from the Certificate of Analysis (CoA).
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO. Vortex for 30 seconds.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C .
Protocol B: Preparation of Working Standard (100 ng/mL)
Objective: Dilute stock for daily extraction use. Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid). Rationale: The presence of Formic Acid lowers the pH (~3.0), stabilizing the ester bond during the working lifespan of the solution.
-
Thaw: Thaw one aliquot of Primary Stock on ice.
-
Intermediate Dilution (10 µg/mL):
-
Transfer 10 µL of Primary Stock into 990 µL of Acetonitrile .
-
Why ACN? Diluting DMSO directly into water can cause exothermic warming and potential precipitation. ACN bridges the polarity gap.
-
-
Final Working Solution (100 ng/mL):
-
Transfer 100 µL of Intermediate Dilution into 9.9 mL of 50:50 ACN:H₂O + 0.1% Formic Acid .
-
Keep on ice during use.
-
-
Use: Add this solution to biological samples (plasma/serum) immediately during the protein precipitation step.
Workflow Visualization
The following diagram outlines the logical flow of the preparation, emphasizing critical control points (CCPs) where errors frequently occur.
Figure 2: Step-by-step preparation workflow. Green nodes indicate stable states; Red nodes indicate critical stability control points.
Quality Control & Self-Validation (The "Trust" Pillar)
A protocol is only as good as its validation. Before running a full sample batch, perform these two checks:
Check 1: The "Zero-Hour" Stability Test
Inject the freshly prepared Working Solution immediately.
-
Acceptance Criteria: The chromatogram should show a single sharp peak for Tosedostat-d5.
-
Fail Mode: If a secondary peak appears at an earlier retention time (more polar), the ester has hydrolyzed to the acid metabolite (CHR-79888). Discard and re-prepare.
Check 2: Isotopic Purity (The "Blank" Check)
Inject a "Double Blank" (Matrix + Solvent) and a "Blank + IS" (Matrix + IS).
-
Acceptance Criteria:
-
Double Blank: No signal at Tosedostat retention time.
-
Blank + IS: Strong signal for IS, but <0.5% signal in the unlabeled Tosedostat MRM channel.
-
-
Causality: High concentrations of d5 can sometimes contain trace amounts of d0 (unlabeled) due to incomplete synthesis. If the d0 contribution is too high, it will artificially inflate your analyte concentration data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15547703, Tosedostat. Retrieved from [Link]
Sources
Technical Application Note: Quantitative Tissue Distribution Mapping of Tosedostat (CHR-2797) using Tosedostat-d5
The following Application Note is designed for researchers and bioanalytical scientists involved in the preclinical and clinical development of aminopeptidase inhibitors. It addresses the critical challenge of quantifying the prodrug Tosedostat (CHR-2797) in tissue matrices where ex vivo enzymatic activity can compromise data integrity.
Introduction & Challenge
Tosedostat (CHR-2797) is an orally bioavailable ester prodrug designed to cross cell membranes efficiently. Once intracellular, it is hydrolyzed by esterases into its active acid metabolite, CHR-79888, which inhibits the M1 family of aminopeptidases (e.g., CD13/Aminopeptidase N), leading to amino acid deprivation and tumor cell apoptosis [1].
The Bioanalytical Challenge: In tissue distribution studies, the primary failure mode is ex vivo hydrolysis . Upon tissue homogenization, intracellular esterases are released from lysosomes and cytoplasm, mixing freely with the drug. Without a rigorous stabilization protocol, Tosedostat converts to CHR-79888 during sample preparation, leading to:
-
Underestimation of parent drug (Tosedostat) concentrations.
-
Overestimation of the active metabolite (CHR-79888).
-
Inaccurate tissue-to-plasma partition coefficients (Kp).
The Solution: This protocol utilizes Tosedostat-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS). The d5-analog corrects for matrix-induced ionization suppression and extraction variability. Crucially, this guide integrates a Chemical Stabilization System to halt esterase activity immediately upon tissue harvest.
Mechanistic Context & Metabolism[1][2][3]
Understanding the conversion pathway is essential for selecting the correct MRM transitions and stabilizing the matrix.
Figure 1: Mechanism of Action. The protocol aims to freeze the transition from the blue node (Prodrug) to the green node (Metabolite) during analysis.
Experimental Protocol
Materials & Reagents
-
Analyte: Tosedostat (CHR-2797), >98% purity.[1]
-
Internal Standard: Tosedostat-d5 (Pentadeuterated on the phenyl ring).
-
Why d5? A mass shift of +5 Da avoids isotopic overlap with the natural M+2/M+3 isotopes of the parent drug (Chlorine is absent, but C13 contributions can be significant).
-
-
Stabilization Cocktail (The "Stop Solution"):
-
Ice-cold Acetonitrile (ACN).
-
20 mM Sodium Fluoride (NaF) - General esterase inhibitor.
-
0.1% Formic Acid (FA) - Low pH reduces esterase catalytic efficiency.
-
Tissue Homogenization (Critical Step)
Standard PBS homogenization is insufficient.
-
Harvest: Excise tissue (Liver, Tumor, Kidney, etc.) and rinse briefly in ice-cold saline to remove blood. Blot dry.
-
Weighing: Weigh tissue samples immediately (~50–100 mg).
-
Stabilized Homogenization:
-
Add 4 volumes (w/v) of Ice-Cold Stabilization Cocktail (ACN/Water 50:50 + 20mM NaF + 0.1% FA) directly to the tissue tube.
-
Note: The presence of organic solvent (ACN) precipitates enzymes immediately, while NaF inhibits any residual activity.
-
-
Disruption: Homogenize using a bead beater (e.g., Precellys) at 4°C.
-
Cycle: 2 x 30 sec at 6000 rpm.
-
-
Clarification: Centrifuge homogenate at 15,000 x g for 10 min at 4°C. Collect supernatant.
Sample Extraction (Protein Precipitation)
-
Aliquot: Transfer 50 µL of tissue supernatant to a 96-well plate.
-
Spike IS: Add 10 µL of Tosedostat-d5 working solution (500 ng/mL in 50% ACN).
-
Validation: Ensure the d5-standard is added before any further dilution to track recovery.
-
-
Precipitation: Add 200 µL of 100% Acetonitrile containing 0.1% Formic Acid.
-
Mix: Vortex for 5 min; Centrifuge at 4000 x g for 15 min (4°C).
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase strength).
LC-MS/MS Methodology
Chromatographic Conditions[4][5][6][7]
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B (Load)
-
0.5-3.0 min: 5% -> 95% B (Elution)
-
3.0-4.0 min: 95% B (Wash)
-
4.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Tosedostat | 407.2 | 339.2 | 20 | Quantifier (Loss of Cyclopentyl) |
| 407.2 | 120.1 | 35 | Qualifier (Phenyl-immonium) | |
| Tosedostat-d5 | 412.2 | 344.2 | 20 | Internal Standard |
| CHR-79888 | 339.2 | 120.1 | 35 | Active Metabolite (Monitor) |
Note: The transition 407.2 -> 339.2 corresponds to the loss of the cyclopentyl ester group (
Analytical Workflow & Logic
Figure 2: Analytical Workflow. The red cluster highlights the stabilization step required to prevent prodrug degradation.
Data Analysis & Quality Control
Calculation
Quantification is performed using the Area Ratio method:
Stability Check (Self-Validation)
To verify the protocol's integrity, run a Post-Preparative Stability QC :
-
Spike Tosedostat into blank tissue homogenate without stabilization.
-
Spike Tosedostat into blank tissue homogenate with the Stabilization Cocktail.
-
Incubate both at Room Temperature for 1 hour.
-
Acceptance Criteria: The stabilized sample must show >95% recovery compared to T0. The non-stabilized sample will likely show significant conversion to CHR-79888.
References
-
Krige, D., et al. (2008). "CHR-2797: An antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells."[1] Cancer Research, 68(16), 6669-6679.[1]
-
Needham, L. A., et al. (2011). "Tosedostat (CHR-2797), a novel aminopeptidase inhibitor, synergizes with standard of care agents." Cancer Chemotherapy and Pharmacology, 67, 893-904.
-
Stokvis, E., et al. (2005). "Quantitative analysis of anticancer agents in biological matrices using liquid chromatography coupled with mass spectrometry." Journal of Chromatography B, 825(2), 108-117. (General reference for LC-MS methodology).
-
FDA Bioanalytical Method Validation Guidance (2018). Guidelines for Internal Standard (IS) response and stability.
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Tosedostat-d5 in Cell Culture Media
Here is the technical support center for Enhancing the stability of Tosedostat-d5 in cell culture media.
Welcome to the technical support guide for Tosedostat-d5. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for ensuring the stability and reproducibility of your experiments involving this potent aminopeptidase inhibitor.
Tosedostat is a novel metalloenzyme inhibitor that functions by blocking M1 aminopeptidases, leading to amino acid deprivation and subsequent apoptosis in tumor cells.[1][2][3] The deuterated version, Tosedostat-d5, is often used in research to modulate metabolic pathways for pharmacokinetic studies. However, like many small molecules, its stability in the complex aqueous environment of cell culture media can be a critical variable. This guide provides a structured approach to identifying and mitigating potential stability issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Tosedostat-d5 in cell culture.
Q1: My experimental results with Tosedostat-d5, such as IC50 values, are inconsistent between experiments. What could be the cause?
A1: Inconsistent results are frequently the first sign of compound instability in the experimental system.[4] The effective concentration of Tosedostat-d5 may be decreasing over the incubation period due to chemical, enzymatic, or physical factors. This guide will help you diagnose and address these potential issues.
Q2: What are the primary factors that can contribute to the instability of Tosedostat-d5 in cell culture media?
A2: The stability of Tosedostat-d5 can be influenced by several factors inherent to the molecule's structure and the culture environment:
-
Hydrolytic Degradation: Tosedostat possesses both a cyclopentyl ester and a hydroxamic acid group. Both functional groups are susceptible to hydrolysis in aqueous media, a process that can be accelerated by non-neutral pH.[5][6]
-
Enzymatic Degradation: While Tosedostat inhibits certain aminopeptidases, other enzymes present in serum (e.g., esterases, proteases) or secreted by cells can potentially metabolize the compound.[6][7]
-
Physicochemical Factors: Issues like temperature, light exposure, interactions with media components (e.g., proteins in serum), and adsorption to plasticware can all reduce the bioavailable concentration of the compound.[5][6][8]
Q3: How should I prepare and store my Tosedostat-d5 stock solutions to maximize stability?
A3: Proper preparation and storage are critical. We recommend dissolving Tosedostat-d5 in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).[9][10] This stock solution should be aliquoted into single-use volumes in low-binding tubes and stored at -80°C for long-term stability (up to one year).[11][12] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[11]
Q4: What is the maximum recommended concentration of DMSO vehicle in my cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[11] It is imperative to include a vehicle control (media with the same final DMSO concentration but without Tosedostat-d5) in all experiments to differentiate compound effects from solvent effects.[11]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific stability-related problems.
Problem: Reduced or Variable Potency (IC50 Shift)
You observe that the potency of Tosedostat-d5 is lower than expected or varies significantly between replicate experiments or over time.
Caption: Potential chemical and enzymatic degradation pathways for Tosedostat-d5.
Problem: Precipitate Formation in Media or Stock Solutions
You observe visible particulates or cloudiness after diluting Tosedostat-d5 into your culture medium or upon thawing a stock solution.
Potential Cause A: Poor Aqueous Solubility
-
The "Why": Tosedostat is a hydrophobic molecule. [9]While highly soluble in DMSO, its solubility in aqueous cell culture media is limited. When a concentrated DMSO stock is diluted into the medium, the compound can crash out of solution if its solubility limit is exceeded.
-
Solutions:
-
Pre-warm Media: Always add the Tosedostat-d5 aliquot to media that has been pre-warmed to 37°C.
-
Dilute Gradually: Add the DMSO stock to a small volume of media first, mix thoroughly by gentle inversion or pipetting, and then add this to the final volume. Avoid vigorous vortexing, which can cause precipitation.
-
Lower Final Concentration: If precipitation persists, you may be exceeding the solubility limit. Try working with a lower final concentration.
-
Sonication: If precipitate is observed after thawing a stock solution, briefly warm it to 37°C and sonicate in an ultrasonic bath for a few minutes to aid redissolution. [10][11]
-
Part 3: Key Experimental Protocols
Protocol 1: Preparation of Tosedostat-d5 Stock and Working Solutions
-
Calculate Required Mass: Determine the mass of Tosedostat-d5 powder needed to prepare a stock solution of desired concentration (e.g., 10 mM). Use the molecular weight of Tosedostat-d5 for this calculation.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous, cell-culture grade DMSO to the vial of Tosedostat-d5 powder. Ensure the final volume is accurate.
-
Ensure Complete Dissolution: Gently warm the vial to 37°C and sonicate for 5-10 minutes until the solution is completely clear. Visually inspect for any remaining particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding polypropylene tubes. The aliquot volume should be convenient for your experiments to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C. For daily use, a working solution can be prepared by diluting the stock and storing it at -20°C for short periods (up to one month), though -80°C is always preferred. [11][12]6. Preparation of Final Dilution: When ready to treat cells, thaw an aliquot of the stock solution. Dilute it serially in pre-warmed (37°C) cell culture medium to achieve the final desired concentration. Mix gently but thoroughly after each dilution step.
Protocol 2: Assessing Tosedostat-d5 Stability in Cell Culture Media via LC-MS
-
Prepare Samples:
-
Test Sample: Add Tosedostat-d5 to your complete cell culture medium (including serum, if used) to a final concentration typical for your experiments (e.g., 1 µM).
-
Control Sample: Prepare an identical sample using serum-free basal medium.
-
T=0 Sample: Immediately after preparation, take an aliquot from the Test Sample, mix it 1:1 with acetonitrile (ACN) to precipitate proteins and halt degradation, centrifuge to pellet debris, and transfer the supernatant to an HPLC vial. This is your 100% reference point.
-
-
Incubation: Place the remaining sample tubes in a cell culture incubator (37°C, 5% CO₂) to mimic experimental conditions.
-
Time-Point Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each tube. Immediately process it as described in step 1 (mix with ACN, centrifuge, collect supernatant).
-
LC-MS Analysis: Analyze all collected samples using a suitable LC-MS method. The method should be able to resolve the Tosedostat-d5 parent peak from any potential degradation products or media components.
-
Data Analysis:
-
Integrate the peak area of the Tosedostat-d5 parent compound for each time point.
-
Calculate the percentage of Tosedostat-d5 remaining at each time point relative to the T=0 sample.
-
Plot the % remaining vs. time to visualize the stability profile in serum-containing and serum-free media.
-
Part 4: Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Parameter | Stock Solution (in DMSO) | Working Dilutions (in Media) |
| Solvent | Anhydrous, high-purity DMSO | Pre-warmed (37°C) cell culture medium |
| Concentration | 10-20 mM | As required for experiment |
| Storage Temp. | -80°C (long-term) / -20°C (short-term) | Prepare fresh for each use; do not store |
| Shelf-Life | ≤ 1 year at -80°C; ≤ 1 month at -20°C [11][12] | Use immediately (< 2 hours) |
| Key Practice | Aliquot to avoid freeze-thaw cycles | Add to media gently; ensure final DMSO < 0.1% |
Table 2: Example Tosedostat-d5 Stability Data (from LC-MS Analysis)
| Time (Hours) | % Remaining (Serum-Free Medium) | % Remaining (Medium + 10% FBS) |
| 0 | 100% | 100% |
| 4 | 98.2% | 91.5% |
| 8 | 95.6% | 80.1% |
| 24 | 88.4% | 55.3% |
| 48 | 79.1% | 28.7% |
This is example data and may not reflect the actual stability in your specific medium or cell line.
References
-
Tosedostat. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
Mechanism of action of tosedostat. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Definition of tosedostat. (n.d.). National Cancer Institute. Retrieved February 10, 2026, from [Link]
-
Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases. (2020). PMC. Retrieved February 10, 2026, from [Link]
-
Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia. (2014). PubMed. Retrieved February 10, 2026, from [Link]
-
Cell culture media impact on drug product solution stability. (2016). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Factors affecting stability of drugs. (2016). Slideshare. Retrieved February 10, 2026, from [Link]
-
Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. (2023). PubMed. Retrieved February 10, 2026, from [Link]
-
Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. (2023). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. (n.d.). SciTechnol. Retrieved February 10, 2026, from [Link]
-
Cell culture media impact on drug product solution stability. (2016). PubMed. Retrieved February 10, 2026, from [Link]
-
DRUG STABILITY. (2023). IJSDR. Retrieved February 10, 2026, from [Link]
-
Stabilization of protein-protein interactions by small molecules. (2014). Pure. Retrieved February 10, 2026, from [Link]
-
Small-molecule correctors and stabilizers to target p53. (2022). PMC. Retrieved February 10, 2026, from [Link]
-
Bacterial aminopeptidases: properties and functions. (1996). PubMed. Retrieved February 10, 2026, from [Link]
-
Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. (2020). ACS Publications. Retrieved February 10, 2026, from [Link]
-
Aminopeptidase. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
Bacterial aminopeptidases: Properties and functions. (1996). FEMS Microbiology Reviews. Retrieved February 10, 2026, from [Link]
-
The significance of aminopeptidases and haematopoietic cell differentiation. (1996). PMC. Retrieved February 10, 2026, from [Link]
Sources
- 1. Tosedostat | C21H30N2O6 | CID 15547703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The significance of aminopeptidases and haematopoietic cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Tosedostat-d5 Bioanalytical Assay Optimization
Topic: Troubleshooting Tosedostat-d5 Interference in LC-MS/MS Assays Audience: Bioanalytical Scientists, PK/PD Researchers Status: Active Support Guide
Executive Summary & Diagnostic Workflow
Tosedostat (CHR-2797) is an aminopeptidase inhibitor containing a labile cyclopentyl ester and a hydroxamic acid moiety.[1][2] When using its deuterated internal standard (Tosedostat-d5 ), researchers often encounter "interference."[2] This is rarely a simple impurity issue; it is typically a convergence of isotopic contribution , chemical instability (hydrolysis) , or chromatographic isotope effects .[2]
Use the decision tree below to diagnose your specific interference pattern before proceeding to the detailed modules.
Figure 1: Diagnostic logic flow for identifying the root cause of Tosedostat-d5 assay failure.
Module 1: Isotopic Crosstalk (The "M+5" Effect)
Symptom: You observe a peak in the Tosedostat-d5 (IS) channel that aligns perfectly with the retention time of Tosedostat, but only in high-concentration samples (ULOQ).
The Mechanism
Tosedostat (
If your ULOQ is high (e.g., 5000 ng/mL) and your IS concentration is low (e.g., 10 ng/mL), the tiny fraction of the ULOQ's "M+5" signal can overwhelm the IS channel.
Validation Protocol: The "Null-IS" Test
To confirm this is the issue, perform the following experiment:
-
Prepare: A sample containing only unlabeled Tosedostat at the ULOQ concentration (No IS added).
-
Inject: Monitor the IS mass transition (e.g., m/z 412.5 → fragment).
-
Calculate:
[2] -
Acceptance Criteria: Per FDA M10 guidance, this must be ≤ 5% of the IS response.
Troubleshooting Solutions
| Strategy | Action | Why it works |
| Increase IS Conc. | Raise IS spike to 50–100 ng/mL. | Increases the denominator in the interference equation, masking the crosstalk. |
| Narrow Mass Window | Set quadrupole resolution to "Unit" or "High" (0.7 FWHM).[2] | Prevents spillover from adjacent isotopes (e.g., M+4).[2] |
| Switch Transition | Use a unique fragment ion. | If the d5 label is retained in a specific fragment that the M+5 parent doesn't produce, selectivity improves. |
Module 2: Chemical Instability (Ester Hydrolysis)
Symptom: The IS signal degrades over the course of a run, or you see "ghost peaks" in the chromatogram of the acid metabolite (CHR-79888).
The Mechanism
Tosedostat is a cyclopentyl ester prodrug . It is designed to hydrolyze in vivo. However, it will also hydrolyze ex vivo in plasma or processing solvents if conditions are not controlled.
-
Reaction: Tosedostat-d5 (Ester)
Tosedostat-Acid-d5 + Cyclopentanol.[2] -
Consequence: Your IS concentration drops (poor precision), and if you are also measuring the acid metabolite, the hydrolyzed IS becomes an interference in the metabolite's quantification.
Stabilization Protocol
Step 1: Temperature Control
-
Keep all samples on an ice water bath (4°C) during processing.
-
Set the autosampler temperature to 4°C.
Step 2: pH Stabilization (Critical) Ester hydrolysis is base-catalyzed.[2] Acidification inhibits this.[2]
-
Collection: Collect blood into tubes containing K2EDTA + Citric Acid or add 10-20 µL of 1M HCl per mL of plasma immediately upon separation.[2]
-
Target pH: Maintain plasma pH between 3.0 and 5.0.
Step 3: Solvent Choice
-
Avoid methanolic stock solutions stored at room temperature (transesterification risk).[2]
-
Use Acetonitrile for protein precipitation; it is aprotic and less likely to promote hydrolysis than Methanol.
Module 3: Chromatographic Isotope Effect (Retention Time Shift)
Symptom: The Tosedostat-d5 peak elutes slightly earlier than the unlabeled Tosedostat peak, leading to inconsistent matrix effects.
The Mechanism
Deuterium (
-
The Risk: If Tosedostat elutes at a point of high ion suppression (e.g., co-eluting with phospholipids), but Tosedostat-d5 elutes 0.1 min earlier (outside the suppression zone), the IS will not correct for the matrix effect.
Visualizing the Shift
Figure 2: The Deuterium Isotope Effect. If the IS separates from the Analyte, it may fail to compensate for matrix suppression.[3][4]
Optimization Protocol
-
Check Resolution: If
min, you have a risk.[2] -
Modify Gradient: Shallower gradients often exacerbate the separation. Steeper gradients co-elute them better, but may reduce separation from impurities.[2]
-
Switch Column Phase: A Phenyl-Hexyl column often shows different selectivity for deuterated compounds compared to C18, potentially minimizing the shift.
-
Co-elution Verification: Perform a post-column infusion (PCI) experiment. Infuse the analyte and inject a blank matrix. Ensure the "dip" in the baseline (suppression) affects both RTs equally.
Frequently Asked Questions (FAQ)
Q: Can I use Tosedostat-d3 instead of d5? A: It is risky. The M+3 natural isotope abundance of Tosedostat is significant. Using a d3 IS increases the likelihood of "Isotopic Crosstalk" (Module 1). The d5 or d7 analogs are superior because they shift the mass further away from the natural isotopic envelope.
Q: My Tosedostat-d5 stock solution signal is decreasing over weeks. Why? A: Check your solvent. If dissolved in Methanol or Ethanol, Tosedostat (an ester) can undergo transesterification , converting the cyclopentyl ester to a methyl/ethyl ester. Always store stock solutions in Acetonitrile or DMSO at -20°C or lower.[2]
Q: Does the position of the deuterium label matter? A: Yes. Ensure the d5 label is on the phenyl ring or the cyclopentyl ring . If the label is on the amide nitrogen or alpha-carbon next to the carbonyl, it may be subject to Deuterium-Hydrogen Exchange (DHX) in protic solvents, leading to signal loss. Check the Certificate of Analysis (CoA) for the exact structure.
References
-
FDA M10 Bioanalytical Method Validation Guidance (2022) . Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5]
-
Krige, D., et al. (2008) .[2] CHR-2797: An antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells.[2] Cancer Research.[2] (Describes the ester prodrug structure and hydrolysis mechanism).
-
Wang, S., et al. (2007) .[2] Deuterium isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Fundamental principles of RT shifts in deuterated IS).
-
Jemal, M., et al. (2003) .[2] The need for adequate chromatographic separation of the analyte and its stable isotope-labeled internal standard in LC-MS/MS. Journal of Chromatography B.
Sources
Validation & Comparative
Technical Guide: Tosedostat vs. Aminopeptidase Inhibitors in AML
[1][2][3]
Executive Summary: The Strategic Shift in Protein Turnover Targeting
Acute Myeloid Leukemia (AML) blasts exhibit a high dependency on free amino acids for rapid protein synthesis. Aminopeptidase inhibitors (APIs) exploit this by blocking the final step of intracellular protein recycling—the hydrolysis of proteasome-generated peptides into free amino acids.[1]
Tosedostat (CHR-2797) represents a second-generation "pan-aminopeptidase" inhibitor. Unlike its predecessor Bestatin (Ubenimex) , which primarily targets Aminopeptidase N (CD13), Tosedostat acts as a prodrug with broad-spectrum activity against the M1 and M17 metalloenzyme families. This guide delineates the superior potency of Tosedostat while critically addressing its clinical toxicity limitations when combined with intensive chemotherapy.
Mechanistic Architecture: Tosedostat vs. Bestatin
The Prodrug Advantage
Tosedostat is an esterase-sensitive prodrug. Upon cellular entry, intracellular esterases convert it into the active acid metabolite CHR-79888 .[2] This hydrophilic metabolite is trapped intracellularly, leading to accumulation at concentrations 100-1000x higher than the extracellular prodrug concentration. Bestatin lacks this intracellular trapping mechanism, limiting its potency.
Target Specificity and Downstream Signaling
While Bestatin inhibits CD13/APN, Tosedostat inhibits a broader range of enzymes critical for peptide hydrolysis, including:
-
Puromycin-sensitive aminopeptidase (PuSA/NPEPPS)
-
Leukotriene A4 hydrolase (LTA4H) [3]
-
Aminopeptidase N (APN/CD13) [2]
The Casualty of Inhibition:
-
Amino Acid Deprivation Response (AADR): Intracellular peptide accumulation and free amino acid depletion trigger the GCN2-eIF2
pathway. -
mTORC1 Suppression: Low amino acid levels (specifically Leucine) deactivate mTORC1, halting protein synthesis.
-
UPR Activation: The accumulation of peptides stresses the ER, upregulating the pro-apoptotic factor NOXA .
Visualization: The Amino Acid Deprivation Response (AADR)
The following diagram illustrates the pathway triggered by Tosedostat compared to the limited action of Bestatin.
Caption: Tosedostat's intracellular trapping leads to potent M1/M17 inhibition, AA depletion, and dual activation of AADR and mTOR suppression.
Comparative Performance Data
Tosedostat demonstrates significantly lower IC50 values (higher potency) against key aminopeptidases compared to Bestatin.
Table 1: IC50 Comparison (In Vitro Enzymatic Assays)
| Target Enzyme | Tosedostat (CHR-2797) | Bestatin (Ubenimex) | Biological Relevance in AML |
| Leucine Aminopeptidase (LAP) | 100 nM | > 10,000 nM | Critical for leucine recycling (mTOR activator). |
| Puromycin-Sensitive AP (PuSA) | 150 nM | > 5,000 nM | Cytosolic peptide turnover; highly expressed in AML. |
| Aminopeptidase N (APN/CD13) | 220 nM | 5,000 - 10,000 nM | Surface marker on myeloblasts; involved in invasion. |
| LTA4 Hydrolase | > 1,000 nM | Inactive | Inflammation modulation. |
Data synthesized from SelleckChem and AACR Phase I reports [1][2].
Clinical Efficacy & Safety Profile
-
OPAL Study (Phase II): In elderly relapsed/refractory AML, Tosedostat monotherapy showed a 22% response rate (CR+CRp+MLFS). It was particularly effective in patients with prior history of MDS or HMA failure, suggesting sensitivity in "metabolically stressed" clones [3].
-
Toxicity Warning: A randomized Phase II trial adding Tosedostat to intensive chemotherapy (3+7) in elderly patients was terminated due to inferior survival outcomes driven by infectious complications and atrial fibrillation. This highlights that while Tosedostat is active, its combination with myelosuppressive chemo is toxic [4].
Experimental Methodologies
To validate aminopeptidase inhibition in your own AML models, use the following self-validating protocols.
Protocol A: Fluorogenic Aminopeptidase Activity Assay
Purpose: To quantify the specific inhibition of PuSA and APN in cell lysates.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1% Triton X-100, 150 mM NaCl. Do not add protease inhibitors.
-
Substrate: H-Ala-AMC (7-Amino-4-methylcoumarin) for PuSA/APN activity.
-
Control Inhibitor: Bestatin (10 µM) as a positive control for APN.
Step-by-Step Workflow:
-
Cell Lysis: Harvest
AML cells (e.g., HL-60, KG-1). Wash with PBS. Lyse in 200 µL cold Lysis Buffer for 30 min on ice. Centrifuge at 13,000 x g for 10 min. Collect supernatant. -
Protein Normalization: Quantify protein using a BCA assay. Dilute samples to 0.5 mg/mL.
-
Inhibitor Incubation:
-
Add 50 µL lysate to a black 96-well plate.
-
Add 10 µL of Tosedostat (serial dilutions: 1 nM to 10 µM) or Vehicle (DMSO).
-
Incubate for 30 min at 37°C to allow enzyme-inhibitor binding.
-
-
Reaction Initiation: Add 40 µL of 50 µM H-Ala-AMC substrate.
-
Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) every 5 min for 1 hour using a microplate reader.
-
Validation: The slope of the linear phase represents enzymatic activity. Calculate % inhibition relative to DMSO control.
Protocol B: Synergistic Viability Assay (Tosedostat + Statins)
Rationale: Statins inhibit Rheb prenylation, preventing mTOR reactivation, which synergizes with Tosedostat-induced mTOR inhibition [5].
-
Seeding: Plate AML cells (e.g., U937) at 10,000 cells/well in 96-well plates.
-
Treatment Matrix:
-
Tosedostat: 0, 10, 50, 100, 500 nM.
-
Simvastatin: 0, 1, 2, 5 µM (sub-lethal doses).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add 10 µL CCK-8 reagent. Incubate 2-4 hours. Read OD at 450 nm.
-
Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). CI < 1.0 indicates synergy.
References
-
Reid, A., et al. (2009). "A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors." Clinical Cancer Research. Available at: [Link]
-
Cortes, J., et al. (2013).[4][5] "Two dosing regimens of tosedostat in elderly patients with relapsed or refractory acute myeloid leukaemia (OPAL): a randomised open-label phase 2 study." The Lancet Oncology.[6] Available at: [Link]
-
Ossenkoppele, G., et al. (2021). "Inferior Outcome of Addition of the Aminopeptidase Inhibitor Tosedostat to Standard Intensive Treatment for Elderly Patients with AML and High Risk MDS." Cancers. Available at: [Link]
-
Wong, W.F., et al. (2021). "Statins markedly potentiate aminopeptidase inhibitor activity against (drug-resistant) human acute myeloid leukemia cells."[7][8] Leukemia.[9][2][10][4][6][11][12][13][14][15] Available at: [Link]
Sources
- 1. Positioning of aminopeptidase inhibitors in next generation cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. apexbt.com [apexbt.com]
- 5. | BioWorld [bioworld.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Statins markedly potentiate aminopeptidase inhibitor activity against (drug-resistant) human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of tosedostat, a novel, oral agent for elderly patients with relapsed or refractory acute myeloid leukemia: a review of the Phase II OPAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ascopubs.org [ascopubs.org]
Analytical Method Validation for Tosedostat Quantification: A Comparative Guide on Internal Standard Selection
Executive Summary & Core Directive
In the bioanalysis of ester-prodrugs like Tosedostat (CHR-2797) , standard validation workflows often fail due to enzymatic instability. Tosedostat is rapidly hydrolyzed by plasma esterases into its active acid metabolite, CHR-79888 .
This guide objectively compares two validation strategies:
-
The Gold Standard: Using Tosedostat-d5 (Stable Isotope Labeled Internal Standard - SIL-IS).
-
The Alternative: Using Bestatin (Structural Analog Internal Standard).
The Thesis: While structural analogs like Bestatin are cost-effective, they fail to compensate for ex vivo esterase activity during sample preparation. This guide demonstrates, through comparative data, that Tosedostat-d5 is not merely an internal standard for volume correction, but a critical "chemical tracker" that normalizes for degradation, ensuring regulatory compliance (FDA M10/ICH M10).
Mechanistic Challenge: The Esterase Trap
Tosedostat is an aminopeptidase inhibitor containing a cyclopentyl ester.[1] Upon contact with plasma (containing carboxylesterases), the ester bond is cleaved.
-
The Analytical Risk: If 10% of your Tosedostat hydrolyzes during extraction, your raw signal drops by 10%.
-
The Analog Failure: Bestatin (stable) does not hydrolyze. Its signal remains constant. The Analyte/IS ratio drops by 10%. Result: -10% Bias.
-
The SIL-IS Solution: Tosedostat-d5 (also an ester) hydrolyzes at the exact same rate (assuming negligible kinetic isotope effect). Both Analyte and IS signals drop by 10%. The ratio remains constant. Result: 0% Bias.
Visualization: The Kinetic Compensation Mechanism
Figure 1: Mechanistic logic showing how Tosedostat-d5 compensates for enzymatic degradation where Bestatin fails.
Experimental Methodology
To validate this method, we compare the two Internal Standards under identical chromatographic conditions.
Materials & Reagents
-
SIL-IS: Tosedostat-d5 (Deuterated on the phenyl ring to ensure fragment ion stability).
-
Analog IS: Bestatin (Ubenimex) - Selected due to structural similarity (aminopeptidase inhibitor) and availability.
-
Matrix: Human Plasma (K2EDTA), acidified with 0.5% Formic Acid immediately upon collection to inhibit esterases [1].
LC-MS/MS Conditions[4][5]
-
System: UHPLC coupled to Triple Quadrupole MS (ESI+).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
MRM Transitions
Optimization of Multiple Reaction Monitoring (MRM) transitions is crucial. Tosedostat forms a stable fragment by losing the cyclopentyl ester group [2].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Tosedostat | 407.2 [M+H]+ | 339.2 | 25 | Analyte |
| Tosedostat-d5 | 412.2 [M+H]+ | 344.2 | 25 | SIL-IS |
| Bestatin | 309.2 [M+H]+ | 120.0 | 30 | Analog IS |
Note: The Tosedostat transition (407->339) represents the loss of the cyclopentyl group (68 Da), which is the specific site of esterase metabolism. The d5-IS must retain the label on the core structure (344.2) to be effective.
Validated Protocol: Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE) is often too slow for unstable esters. We utilize a rapid "Crash & Shoot" method with acidification.
Workflow Diagram
Figure 2: Step-by-step extraction protocol emphasizing acidification to halt enzymatic activity.
Comparative Validation Data
The following data simulates a validation study comparing the performance of Tosedostat-d5 vs. Bestatin.
Matrix Effect (MF) & Recovery
Data represents n=6 lots of human plasma (lipemic and hemolyzed included).
| Parameter | Metric | Tosedostat-d5 (SIL-IS) | Bestatin (Analog IS) | Interpretation |
| Matrix Factor (MF) | Mean IS-Normalized MF | 1.02 | 0.88 | SIL-IS perfectly corrects ion suppression (MF ≈ 1.0). |
| MF Variability | % CV | 2.1% | 12.4% | Analog IS fails to track phospholipid suppression zones. |
| Hemolysis Effect | % Accuracy (2% lysed blood) | 98.5% | 84.3% | Hemolysis releases esterases; Analog IS cannot compensate. |
Benchtop Stability (The "Stress Test")
Samples were left on the bench for 4 hours at room temperature before extraction.
| Condition | Analyte Remaining (%) | Accuracy using d5-IS | Accuracy using Bestatin |
| T0 (Fresh) | 100% | 100% | 100% |
| T4 (4 Hours) | 85% (Hydrolysis occurred) | 99.2% | 85.1% |
Critical Insight: At T4, actual Tosedostat levels dropped to 85% due to enzymatic activity.
-
Bestatin Method: Reported 85% (Failed accuracy criteria).
-
d5-IS Method: Reported 99.2%. Because the d5-IS also degraded to 85%, the ratio remained 1:1. The d5-IS "saved" the run by compensating for the degradation [3].
Expert Commentary & Troubleshooting
Why Bestatin Fails
Bestatin is a potent aminopeptidase inhibitor, but chemically, it is an alpha-hydroxy ketone derivative, not an ester. It does not share the specific metabolic vulnerability of Tosedostat. In bioanalysis, chemical tracking > structural similarity .
Handling the "Double Peak"
During chromatography, you may observe a small peak eluting earlier than Tosedostat. This is likely CHR-79888 (the acid metabolite).[4]
-
Action: Ensure your MRM transition (407->339) is specific to the parent. The acid metabolite (MW ~339) will not produce a 407 precursor, so mass spectrometry provides the selectivity that chromatography might miss.
Regulatory Compliance (FDA M10)
According to FDA M10 Section 3.2.4 , a Stable Isotope Labeled IS is recommended whenever possible to correct for matrix effects [4]. For labile compounds like Tosedostat, using a SIL-IS is not just a recommendation; it is a scientific necessity to demonstrate "ruggedness" against enzymatic variation between patients.
References
-
Krige, D., et al. (2008).[1] CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells.[1][3][4] Cancer Research.[1][2][4] Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. CHR 2797 [bio-gems.com]
- 2. adooq.com [adooq.com]
- 3. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Tosedostat-d5 assays across different labs.
Benchmarking Tosedostat Bioanalysis: A Multi-Site Cross-Validation Guide using Tosedostat-d5
Executive Summary
The bioanalysis of Tosedostat (CHR-2797) presents a unique challenge due to its chemical nature as a cyclopentyl ester. In plasma, this compound is highly susceptible to ex vivo hydrolysis by carboxylesterases, converting it rapidly into its acid metabolite (CHR-79888). This instability is the primary driver of inter-laboratory variability, where minor differences in sample handling (temperature, time-to-extraction) lead to major discrepancies in quantitation.
This guide outlines a robust cross-validation framework using Tosedostat-d5 (the deuterated internal standard). Unlike structural analogs (e.g., Bestatin), Tosedostat-d5 tracks the specific esterase liability and matrix effects of the parent compound, ensuring data integrity across different analytical sites.
Part 1: The Bioanalytical Challenge (The "Esterase Liability")
To achieve cross-lab harmonization, one must first understand the mechanism of failure. Tosedostat is a prodrug designed to penetrate cells and hydrolyze intracellularly. However, plasma esterases do not distinguish between "therapeutic" hydrolysis and "benchtop" degradation.
-
The Variable: Plasma esterase activity varies between species (Rat > Human > Dog) and even between individual patient samples.
-
The Consequence: Without a deuterated internal standard (IS) that hydrolyzes at a similar rate, any degradation of the analyte during processing is interpreted as a lower concentration.
-
The Solution: Tosedostat-d5. Because the deuterium label is typically on the stable backbone (phenyl or alkyl chain) and not the reactive ester linkage, the IS effectively "shadows" the analyte. If 5% of Tosedostat hydrolyzes during extraction, approximately 5% of Tosedostat-d5 will also hydrolyze (assuming negligible kinetic isotope effects on the enzyme), maintaining the critical Analyte/IS ratio.
Comparative Analysis: IS Selection Impact
The following table summarizes a simulated inter-lab comparison demonstrating the impact of Internal Standard selection on precision (%CV) and Accuracy (%Bias).
| Feature | Tosedostat-d5 (Recommended) | Structural Analog (e.g., Bestatin) | External Calibration (No IS) |
| Chemical Structure | Identical (Isotopologue) | Similar (Aminopeptidase Inhibitor) | N/A |
| Retention Time (RT) | Co-elutes with Tosedostat | Shifts by 1.5 - 3.0 min | N/A |
| Matrix Effect Correction | Excellent: Corrects for ion suppression at exact RT. | Poor: Misses suppression zones specific to Tosedostat. | None |
| Hydrolysis Compensation | High: Mimics degradation rate of analyte. | None: Stable or degrades at different rate. | None |
| Inter-Lab Precision (%CV) | < 5.0% | 12.0% - 18.0% | > 25.0% |
| Cost | High (Custom Synthesis) | Low (Commercially Available) | Low |
Part 2: Cross-Validation Workflow
To validate this assay across multiple sites (e.g., a Sponsor Lab and a CRO), a "Round Robin" approach is required. This ensures that the Tosedostat-d5 compensates for local variables like water quality, matrix lots, and instrument sensitivity.
Diagram 1: Inter-Laboratory Cross-Validation Flow
Caption: Workflow for harmonizing Tosedostat assays. Blinded QCs spiked at a central hub are analyzed at satellite labs to verify the d5-IS correction factor.
Part 3: Detailed Experimental Protocol
This protocol is designed to be self-validating. The key is the Stabilization Step .
Materials & Reagents
-
Analyte: Tosedostat (CHR-2797), MW 406.5.[1]
-
Internal Standard: Tosedostat-d5 (Pentadeuterated), MW 411.5.
-
Matrix: Human Plasma (K2EDTA).
-
Stabilizer: 1M Citric Acid or 5% Formic Acid (Critical for ester stability).
Sample Preparation (Protein Precipitation)
-
Step 1 (Stabilization): Immediately upon blood collection, harvest plasma at 4°C. Add 10 µL of 1M Citric Acid per 1 mL of plasma to lower pH to ~4.0. Why? Acidic pH inhibits carboxylesterase activity.
-
Step 2 (IS Spiking): Aliquot 50 µL of stabilized plasma. Add 10 µL of Tosedostat-d5 working solution (500 ng/mL in 50:50 MeOH:Water).
-
Step 3 (Extraction): Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 1 min.
-
Step 4 (Clarification): Centrifuge at 4,000 x g for 10 min at 4°C.
-
Step 5 (Dilution): Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Water (to improve peak shape on early elution).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.5 mL/min.
Mass Spectrometry Tuning (MRM)
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Tosedostat: m/z 407.2 → m/z 339.2 (Loss of cyclopentyl group, -C5H8).
-
Tosedostat-d5: m/z 411.5 → m/z 343.5 (Corresponding d5 fragment).
-
Note: The exact product ion should be optimized by ramping Collision Energy (CE) from 10V to 40V.
-
Part 4: Mechanism of Error Correction
Why does the d5-IS work where others fail? It comes down to Co-elution and Isobaric Interference .
In LC-MS, "Matrix Effects" occur when phospholipids or other plasma components elute at the same time as the drug, competing for charge in the source (Ion Suppression). An analog elutes at a different time, missing this suppression. Tosedostat-d5 elutes simultaneously, experiencing the exact same suppression.
Diagram 2: The Deuterium Advantage
Caption: Tosedostat-d5 co-elutes with the analyte, ensuring that matrix-induced ion suppression affects both equally, allowing for mathematical cancellation of errors.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Krige, D., et al. (2008). CHR-2797: An antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells.[1][4][5] Cancer Research. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Jemal, M., et al. (2010). Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance. Biomedical Chromatography. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism: phase I metabolic profiling and bioactivation pathways elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for Tosedostat-d5
Executive Summary & Core Directive
Tosedostat-d5 is a deuterated analog of the aminopeptidase inhibitor Tosedostat (CHR-2797).[1][2] While it contains a stable isotope (
The Critical Rule: Treat Tosedostat-d5 as Hazardous Chemical Waste (Cytotoxic) , not Radioactive Waste.[1][2] Misclassifying this stable isotope as radioactive waste incurs unnecessary disposal costs and regulatory scrutiny.[2] Conversely, treating it as general trash violates RCRA standards due to its biological activity.[2]
Immediate Action Required:
-
DO NOT dispose of down the drain (aquatic toxicity).
-
DO NOT autoclave (volatilization risk).[2]
-
DO segregate into RCRA-compliant incineration streams.
Hazard Characterization & Scientific Rationale
To understand the disposal rigor, one must understand the mechanism of action. Tosedostat is not a simple irritant; it is a precision molecular tool designed to disrupt cellular metabolism.[2]
Mechanism of Toxicity
Tosedostat acts as a prodrug.[2][4] Once inside the cell, it is converted to its active acid metabolite (CHR-79888), which inhibits Metallo-Aminopeptidases (M1 Family) , specifically:[1][4][5][6]
The Causality of Hazard: Inhibition of these enzymes prevents the recycling of amino acids from proteasomal degradation products. This leads to an "amino acid deprivation response," triggering antiproliferative effects and apoptosis.[2][4][6] Because this mechanism targets rapidly dividing cells, Tosedostat-d5 poses a significant Reproductive Toxicity (H360) and Specific Target Organ Toxicity (H373) risk.[1]
Safety Data Summary
| Parameter | Classification | Rationale |
| Isotope Status | Stable (Non-Radioactive) | Contains Deuterium ( |
| Biohazard | Cytotoxic / Antineoplastic | Potent inhibitor of cellular protein recycling.[2] |
| RCRA Status | Hazardous (Not Listed) | Falls under "Process Knowledge" as a toxic pharmaceutical.[2] |
| Signal Word | DANGER | Suspected of damaging fertility or the unborn child.[2] |
Operational Disposal Workflow
The disposal pathway depends entirely on the quantity of the remaining substance. Federal regulations (EPA RCRA Subpart P) distinguish between "Trace" contamination and "Bulk" waste.[2]
Decision Matrix (Visualization)
Figure 1: Decision tree for Tosedostat-d5 disposal based on RCRA "Trace" vs. "Bulk" definitions.
Detailed Procedural Protocols
Protocol A: Disposal of "Trace" Waste (Empty Vials)
Definition: Containers that have been emptied by normal means (pipetting/pouring) and contain less than 3% of the original capacity.
-
Verification: Visually confirm the vial is "RCRA empty."
-
Cap Management: Re-cap the vial securely to prevent residual vapor release.
-
Segregation: Place the vial, along with contaminated gloves and pipette tips, into a Yellow Trace Chemotherapy Bin .
-
Note: Do not place in red biohazard bags (autoclaving does not destroy the chemical structure).
-
-
Labeling: Ensure the bin is labeled "Incinerate Only."
Protocol B: Disposal of "Bulk" Waste (Unused Stock & Solutions)
Definition: Expired stock solutions, HPLC effluent containing Tosedostat-d5, or vials with >3% volume.[1]
-
Containment:
-
Solids: Keep in original vial. Place vial in a clear sealable bag (secondary containment).
-
Liquids: Collect HPLC effluent or stock solutions in a compatible High-Density Polyethylene (HDPE) carboy.
-
-
Labeling (Critical): Apply a Hazardous Waste label with the following details:
-
Contents: "Tosedostat-d5 in [Solvent Name]"
-
Hazards: "Toxic, Cytotoxic, Reproductive Hazard"[1]
-
-
Disposal Stream: Deposit into the Black RCRA Hazardous Waste Bin .
Protocol C: Spill Cleanup
PPE Required: Double nitrile gloves, lab coat, safety goggles, N95 or P100 respirator (if powder form).[1]
-
Isolate: Evacuate the immediate area (3-meter radius).[2]
-
Absorb:
-
Clean: Clean the surface with a detergent solution followed by water.[2]
-
Dispose: All cleanup materials must go into the Black RCRA Bin (Treat as Bulk Waste).
References & Authority
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2][7][8][9] Centers for Disease Control and Prevention.[2][9] [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2019).[2][10] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[2] [Link][1]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 9853053, Tosedostat.[2] [Link][1]
-
Krige, D., et al. (2008).[2] CHR-2797: An antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells.[1][2][6] Cancer Research, 68(16).[1] (Establishes mechanism of toxicity). [Link]
Sources
Personal protective equipment for handling Tosedostat-d5
Executive Summary & Risk Context[1]
Tosedostat-d5 is the isotopically labeled analog of Tosedostat (CHR-2797), a potent metalloenzyme inhibitor targeting the M1 family of aminopeptidases (specifically CD13/Aminopeptidase N). While primarily used as an internal standard for LC-MS/MS quantitation, it retains the antineoplastic and cytotoxic properties of the parent drug.
The Safety Paradox: Research personnel often underestimate internal standards due to the small milligram quantities handled. However, the pure solid powder form represents the highest risk vector. Inhalation of nanogram quantities during weighing can exceed occupational exposure limits (OELs) derived for the therapeutic compound.
Operational Classification:
-
Hazard Class: Antineoplastic / Cytotoxic.[1]
-
Occupational Exposure Band (OEB): Band 4 (High Potency, 1–10 µg/m³ OEL estimated).
-
Primary Risk: Reproductive toxicity and specific target organ toxicity (hematological).
Personal Protective Equipment (PPE) Matrix
PPE is the last line of defense. The following matrix assumes the user is working within a primary engineering control (PEC) such as a Biological Safety Cabinet (BSC) or Isolator.
| Protection Zone | Component | Specification | Operational Logic (The "Why") |
| Respiratory | PAPR (Powered Air Purifying Respirator) | HEPA/P100 Filter | If outside a BSC: N95s are insufficient for potent powders; they do not seal against micro-aerosols generated by static discharge. If inside Class II BSC: Surgical mask (product protection) is acceptable only if the sash is at correct height. |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (ASTM D6978 compliant) | Permeation Resistance: Tosedostat is lipophilic. ASTM D6978 gloves are tested specifically against chemotherapy drugs. The outer glove is "sacrificial" and removed immediately upon contamination. |
| Dermal (Body) | Gown/Coverall | Polyethylene-coated polypropylene (e.g., Tyvek®) | Non-woven & Impervious: Cotton lab coats trap particulates and allow liquid strike-through. A coated gown prevents dermal absorption of solubilized compound. |
| Ocular | Goggles | ANSI Z87.1 Impact + Splash | Safety glasses leave gaps. If a powder "puffs" during uncapping, it can settle on the eyelashes and enter the eye. |
Engineering Controls & Containment Logic
The physical state of Tosedostat-d5 (lyophilized or crystalline powder) makes it prone to static charge.
Hierarchy of Controls Diagram
Figure 1: The Hierarchy of Controls for handling potent compounds. Note that Engineering Controls (Level 2) are the primary barrier, not PPE.
Operational Protocol: The "Zero-Exposure" Weighing Method
Objective: Reconstitute Tosedostat-d5 without releasing powder into the general lab environment.
Prerequisites:
-
Calibrated Analytical Balance inside a Class II Type B2 BSC or Compounding Aseptic Containment Isolator (CACI).
-
Anti-static gun (Polonium-210 or Piezoelectric).
Step-by-Step Workflow:
-
De-static: Before opening the vial, aim the anti-static gun at the vial for 5 seconds. Causality: Deuterated standards are often dry and statically charged; opening a charged vial can cause the powder to "jump" out.
-
Solvent Trap: Do not weigh the powder onto a weigh boat if possible. Instead, perform a gravimetric dilution directly in the vial:
-
Tare the vial with cap on.
-
Add the solvent (e.g., DMSO or Methanol) via syringe through the septum (if applicable) or by carefully uncapping.
-
Weigh again to determine the exact mass of solvent added.
-
Calculate concentration based on the Certificate of Analysis (CoA) mass.
-
-
Dissolution: Vortex the closed vial inside the BSC. Ensure no powder remains in the neck.
-
Transfer: Only remove the material from the BSC after it is in solution. Solutions are significantly less hazardous to handle than dusts, provided gloves are worn.
Workflow Visualization
Figure 2: Linear workflow for solubilization. The transition from Red (Solid) to Green (Liquid) represents the reduction in inhalation risk.
Decontamination & Waste Disposal[3][4]
Decontamination Solvent: Tosedostat is lipophilic. Water alone will not clean a spill effectively.
-
Primary Wash: 10% Sodium Hypochlorite (Bleach) to degrade biological activity (oxidative destruction).
-
Secondary Wash: 70% Isopropanol or Ethanol to solubilize and remove residues.
-
Rinse: Sterile water.
Waste Streams:
| Waste Type | Classification | Disposal Method | Container Color Code (Standard) |
| Stock Vials | Trace Chemotherapy | High-Temperature Incineration (>1000°C) | Yellow (Europe/UK) or Yellow/White (USA) |
| Gloves/Wipes | Trace Contaminated | Incineration | Yellow |
| Sharps | Cytotoxic Sharps | Incineration | Purple (if cytotoxic specific) or Yellow |
| Bulk Liquid | Hazardous Chemical | Chemical Waste Contractor | Hazardous Waste Drum |
Critical Note: Do not autoclave Tosedostat waste. Autoclaving may volatilize the compound or fail to destroy the chemical structure, leading to exposure upon opening the autoclave.
Emergency Response (Spills)
-
Alert: Announce "Cytotoxic Spill" to immediate area.
-
Isolate: Cover spill with absorbent pad (absorbent side down) to prevent aerosolization.
-
PPE Up: Don respiratory protection (P100/N95) and double gloves.
-
Neutralize: Gently pour 10% bleach over the pads (working from outside in).
-
Clean: Wipe up with absorbent materials. Repeat with alcohol.
-
Dispose: All cleanup materials go into the Yellow/Purple Incineration Bin .
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[2] Centers for Disease Control and Prevention.[3] [Link]
-
PubChem. Tosedostat (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 3. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
